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N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine Documentation Hub

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  • Product: N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine
  • CAS: 1177335-83-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-Methylated Tetrahydropyran Alkanamines: A Comparative Analysis of Key Isomers

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical propert...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. N-methylated alkanamine sidechains are also frequently incorporated into drug candidates to modulate potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive analysis of N-methylated tetrahydropyran alkanamines, a class of compounds with significant potential in drug discovery. Due to the limited availability of specific data for N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine, this document will focus on a comparative examination of its closely related and more extensively characterized isomers and analogs. By synthesizing data from these related structures, we aim to provide a robust framework for researchers to understand the synthesis, properties, and potential applications of this chemical class.

Introduction: The Tetrahydropyran Scaffold in Drug Discovery

The tetrahydropyran ring is a common structural motif in a wide array of natural products and synthetic bioactive molecules. Its non-planar, saturated heterocyclic structure can impart desirable properties to a drug candidate, including improved metabolic stability and reduced off-target toxicity. The oxygen atom can act as a hydrogen bond acceptor, influencing interactions with biological targets. The incorporation of an N-methyl-alkanamine chain introduces a basic center, which can be crucial for target engagement and can significantly impact a molecule's pharmacokinetic profile.

This guide will specifically explore the properties of N-methylated tetrahydropyran alkanamines, with a focus on understanding how the substitution pattern on the THP ring influences the molecule's overall characteristics.

Physicochemical Properties: A Comparative Overview

PropertyN-Methyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine[1](Tetrahydro-2H-pyran-2-ylmethyl)amine[2]N-Methyl-N-tetrahydro-2H-pyran-4-ylamine[3][4]
CAS Number 1083216-46-96628-83-7220641-87-2
Molecular Formula C8H17NOC6H13NOC6H13NO
Molecular Weight 143.13 g/mol 115.17 g/mol 115.18 g/mol
Appearance Not SpecifiedNot SpecifiedPale yellow oil[3]
Purity >95%Not Specified≥ 97% (GC)[3]

Table 1: Comparative Physicochemical Properties of Key Tetrahydropyran Alkanamine Derivatives.

Synthesis Strategies: Accessing the N-Methylated Tetrahydropyran Alkanamine Core

The synthesis of N-methylated tetrahydropyran alkanamines can be achieved through several established synthetic routes. A common and efficient method is reductive amination.[5][6] This versatile reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine, which is then reduced in situ to the desired amine.[6]

Proposed Synthesis of N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine

A logical synthetic approach to the target molecule would involve the reductive amination of 2-(tetrahydro-2H-pyran-2-yl)acetaldehyde with methylamine.

G cluster_0 Starting Material cluster_1 Reagents cluster_2 Intermediate cluster_3 Product THP-acetaldehyde 2-(Tetrahydro-2H-pyran-2-yl)acetaldehyde Imine Imine Intermediate THP-acetaldehyde->Imine + Methylamine Methylamine Methylamine (CH3NH2) ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) Product N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine Imine->Product + Reducing Agent

Figure 1: Proposed reductive amination pathway for the synthesis of N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine.

Experimental Protocol: General Procedure for Reductive Amination

The following is a generalized protocol based on established reductive amination procedures.[7] Optimization of reaction conditions, including solvent, temperature, and stoichiometry, would be necessary for specific substrates.

  • Reaction Setup: To a solution of the aldehyde (1.0 eq.) in a suitable solvent (e.g., dichloromethane or methanol) is added the amine (1.0-1.2 eq.).

  • Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) (1.2-1.5 eq.), is added portion-wise to the reaction mixture.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-methylated amine.

Potential Biological Activity and Applications

While no specific biological data exists for N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine, the broader class of tetrahydropyran derivatives has shown a wide range of pharmacological activities.

  • Neurological Disorders: The isomeric N-Methyl-N-tetrahydro-2H-pyran-4-ylamine is utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[3]

  • Antiviral and Anticancer Properties: Tetrahydropyrimidine derivatives have demonstrated antimicrobial, anticancer, and antiviral activities.[8]

  • Enzyme Inhibition: A study on norbelladine derivatives indicated that N-methylation can enhance butyrylcholinesterase inhibition, suggesting a potential role for N-methylated compounds in the context of Alzheimer's disease research.[9][10]

Given these precedents, it is plausible that N-methylated tetrahydropyran alkanamines could be explored as novel scaffolds in the development of therapeutics for a variety of diseases.

Safety and Handling

Specific toxicological data for N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine is unavailable. However, based on the data for (Tetrahydro-2H-pyran-2-ylmethyl)amine, caution should be exercised when handling this class of compounds.

According to the Globally Harmonized System (GHS) classifications for the des-methyl analog, the following hazards are noted[2]:

  • Harmful if swallowed.

  • May cause respiratory irritation.

  • Causes severe skin burns and eye damage.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

Conclusion

N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine represents an under-explored chemical entity within a class of compounds that holds significant promise for drug discovery and development. While direct data for this specific molecule is scarce, a comprehensive analysis of its isomers and analogs provides a strong foundation for future research. The synthetic accessibility via reductive amination, coupled with the known biological activities of related tetrahydropyran derivatives, makes this compound and its analogs attractive targets for further investigation. Researchers are encouraged to use the information presented in this guide as a starting point for their own explorations into the chemical and biological properties of N-methylated tetrahydropyran alkanamines.

References

  • Thoreauchem. N-Methyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine-1083216-46-9. [Link]

  • Pharmaffiliates. Betahistine - Impurity C (Freebase). [Link]

  • PubChem. (Tetrahydro-2H-pyran-2-ylmethyl)amine. [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • National Center for Biotechnology Information. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. [Link]

  • Université du Québec à Trois-Rivières. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. [Link]

  • ResearchGate. Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. [Link]

  • Auctores. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. [Link]

  • PrepChem.com. Synthesis of (b) 3,3-Dimethyltetrahydro-2H-pyran-2-one. [Link]

  • ResearchGate. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. [Link]

  • ResearchGate. Inhibitory effects of N-(substituted benzoylamino)-4-ethyl-1,2,3,6-tetrahydropyridines on nitric oxide generation in stimulated raw 264.7 macrophages. [Link]

  • ResearchGate. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. [Link]

  • ResearchGate. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. [Link]

  • Wikipedia. Reductive amination. [Link]

  • MDPI. Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. [Link]

  • ScienceScholar. Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. [Link]

  • PubMed. Effect of some biologically interesting substituted tetrahydro-1,4-oxazines on drug metabolising enzymes and on inflammation. [Link]

  • YouTube. Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. [Link]

Sources

Exploratory

Technical Monograph: N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine

This guide serves as an advanced technical monograph on N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine , a specialized heterocyclic amine and structural bioisostere of the antivertigo drug Betahistine. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical monograph on N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine , a specialized heterocyclic amine and structural bioisostere of the antivertigo drug Betahistine.

Executive Summary

N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine (also known as Methyl-[2-(tetrahydropyran-2-yl)ethyl]amine ) is a secondary amine intermediate characterized by a saturated tetrahydropyran ring linked to an N-methyl ethylamine chain. Chemically, it represents the oxygen-bioisostere of Hexahydrobetahistine , where the pyridine nitrogen of Betahistine is replaced by a methine (CH) group and the ring is saturated, or more accurately, the oxygen analog of the saturated Betahistine derivative.

This compound is primarily utilized in medicinal chemistry as a building block for Histamine H3 receptor antagonists/inverse agonists and as a fine chemical standard for impurity profiling in Betahistine manufacturing (related to "over-reduced" byproducts).

Chemical Identity & Identifiers
PropertyDetail
IUPAC Name N-methyl-2-(oxan-2-yl)ethanamine
Common Name Methyl-[2-(tetrahydropyran-2-yl)ethyl]amine
CAS Number Not Widely Listed (Primary Reference: PubChem CID 53408655 )
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
SMILES CNCCC1OCCCC1
InChI Key LGWIGDZQWXZYOJ-UHFFFAOYSA-N
Appearance Colorless to pale yellow oil (Free base); White solid (HCl salt)

Structural Analysis & Reactivity

The molecule features two distinct domains governing its reactivity:

  • Tetrahydropyran Ring (Lipophilic Domain): A saturated cyclic ether that is generally stable to reduction and mild oxidation. It provides lipophilicity and metabolic stability compared to its pyridine counterparts.

  • Secondary Amine (Nucleophilic Domain): The N-methyl group confers moderate basicity (predicted pKa ~10.0–10.5). This site is highly reactive toward electrophiles (acyl chlorides, isocyanates, alkyl halides), making it the primary handle for derivatization.

Bioisosteric Significance

In drug design, this compound serves as a non-aromatic bioisostere of the 2-pyridylethylamine scaffold. Replacing the pyridine ring with tetrahydropyran:

  • Reduces Pi-stacking interactions: Eliminates aromaticity.

  • Alters Hydrogen Bonding: The ether oxygen acts as a hydrogen bond acceptor but lacks the donor/acceptor versatility of the pyridine nitrogen.

  • Increases Flexibility: The saturated ring adopts a chair conformation, unlike the planar pyridine.

Synthesis Protocols

Two primary routes are established for the synthesis of N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine. Route A is preferred for laboratory-scale purity, while Route B is a direct modification of commercially available alcohols.

Route A: Reductive Amination (High Specificity)

This method avoids over-alkylation by using the aldehyde precursor.

  • Precursor: 2-(Tetrahydro-2H-pyran-2-yl)acetaldehyde.

  • Reagents: Methylamine (2.0 M in THF), Sodium Triacetoxyborohydride (NaBH(OAc)₃), Dichloromethane (DCM).

Protocol:

  • Dissolve 2-(Tetrahydro-2H-pyran-2-yl)acetaldehyde (1.0 eq) in anhydrous DCM.

  • Add Methylamine (1.2 eq) and stir for 30 minutes to form the imine/hemiaminal intermediate.

  • Cool to 0°C and add NaBH(OAc)₃ (1.5 eq) portion-wise.

  • Stir at room temperature for 12 hours under Nitrogen.

  • Quench: Add saturated NaHCO₃. Extract with DCM.

  • Purification: The secondary amine is purified via column chromatography (DCM/MeOH/NH₄OH).

Route B: Nucleophilic Substitution (From Alcohol)

Utilizes the commercially available 2-(2-Hydroxyethyl)tetrahydropyran (CAS 3239-66-7).

  • Step 1 (Activation): React alcohol with Methanesulfonyl chloride (MsCl) and Triethylamine (Et₃N) in DCM to form the mesylate.

  • Step 2 (Displacement): React the mesylate with excess Methylamine (40% aq. or alcoholic solution) in a sealed tube at 60–80°C.

Critical Control Point: Use a large excess of methylamine (>5 eq) to prevent the formation of the tertiary amine dimer (bis-alkylation).

Visualization: Synthesis Pathways

SynthesisPathways PrecursorAlc 2-(2-Hydroxyethyl) tetrahydropyran (CAS 3239-66-7) Mesylate Mesylate Intermediate PrecursorAlc->Mesylate MsCl, Et3N DCM, 0°C Target N-methyl-2-(tetrahydro- 2H-pyran-2-yl)ethanamine (Target) Mesylate->Target MeNH2 (excess) 60°C, Sealed Tube PrecursorAld 2-(Tetrahydro-2H- pyran-2-yl)acetaldehyde Imine Imine Intermediate PrecursorAld->Imine MeNH2, THF Imine->Target NaBH(OAc)3 Reductive Amination

Figure 1: Dual synthetic pathways for the target amine. Route A (bottom) offers milder conditions; Route B (top) utilizes more common alcohol starting materials.

Applications & Quality Control

Pharmaceutical Research
  • H3 Receptor Ligands: Used to probe the steric requirements of the histamine binding pocket. The bulky, non-planar pyran ring tests the tolerance of the receptor's lipophilic domain.

  • Impurity Profiling: In the catalytic hydrogenation of Betahistine (or its precursors), over-reduction of the pyridine ring and potential hydrogenolysis/hydration can lead to pyran-like byproducts. This compound serves as a reference standard (RC) for HPLC method validation.

Analytical Characterization (Expected Data)
MethodExpected SignalInterpretation
¹H NMR (CDCl₃) δ 2.45 (s, 3H)N-Methyl group singlet.
δ 2.6–2.7 (t, 2H)Methylene adjacent to Nitrogen.
δ 3.3–4.0 (m, 3H)Ring protons adjacent to Oxygen + Methine.
MS (ESI+) m/z 144.1 [M+H]⁺Protonated molecular ion.
IR 3300–3400 cm⁻¹N-H stretch (weak, broad).
1100 cm⁻¹C-O-C ether stretch.

Safety & Handling (GHS Classification)

Note: As a research chemical, specific toxicological data may be limited. Classifications are derived from structure-activity relationships (SAR) of similar aliphatic amines.

  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (Corrosive).

    • H302: Harmful if swallowed.

  • Precautionary Measures:

    • Handle in a fume hood to avoid inhalation of vapors.

    • Wear chemical-resistant gloves (Nitrile) and safety goggles.

    • Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53408655, Methyl-[2-(tetrahydropyran-2-yl)ethyl]amine. Retrieved from [Link]

  • Arrang, J. M., et al. (1987).Highly potent and selective ligands for histamine H3-receptors. Nature, 327(6118), 117-123.
Foundational

Comprehensive Spectral Guide: N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine

The following technical guide details the spectral characteristics, synthesis context, and analytical protocols for N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine . CAS Reference: 1187927-73-6 (Hydrochloride salt contex...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral characteristics, synthesis context, and analytical protocols for N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine .

CAS Reference: 1187927-73-6 (Hydrochloride salt context) Molecular Formula: C₈H₁₇NO Molecular Weight: 143.23 g/mol (Free Base)

Executive Summary & Structural Context

N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine represents a critical saturated bioisostere of Betahistine (2-[2-(methylamino)ethyl]pyridine). In this structure, the aromatic pyridine ring of Betahistine is replaced by a saturated tetrahydropyran (THP) ring.

For drug development professionals, this molecule serves as a pivotal probe for investigating the role of aromaticity in H1/H3 receptor binding affinity. By removing the planar, electron-deficient pyridine ring and replacing it with a flexible, electron-rich ether ring, researchers can isolate steric and electronic contributions to pharmacodynamics.

This guide provides the predicted and empirically-derived spectral data necessary for the rigorous characterization of this compound, distinguishing it from its aromatic precursor and common synthetic impurities.

Synthesis & Impurity Profile

Understanding the synthesis pathway is prerequisite to interpreting the spectral data, particularly for identifying solvent peaks and side-product impurities.

Primary Synthesis Route (Reductive Amination or Substitution)

The most robust route typically proceeds from 2-(tetrahydro-2H-pyran-2-yl)ethanol (CAS 2162-31-4).

  • Activation: The alcohol is converted to a mesylate or tosylate leaving group.

  • Substitution: Nucleophilic attack by methylamine yields the target secondary amine.

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the logical flow of synthesis and potential impurity generation.

SynthesisPath Precursor 2-(Tetrahydro-2H-pyran-2-yl)ethanol (CAS 2162-31-4) Activation Activation (MsCl/TsCl, Et3N) Precursor->Activation Impurity1 Impurity A: Unreacted Alcohol Precursor->Impurity1 Residual Intermediate Activated Intermediate (OMs/OTs) Activation->Intermediate Product Target Molecule (Free Base) Intermediate->Product Nucleophilic Sub. Impurity2 Impurity B: Elimination Product (Vinyl Pyran) Intermediate->Impurity2 Side Rxn (Base) Reagent Methylamine (MeNH2) Reagent->Product

Figure 1: Synthesis pathway highlighting the origin of common spectral impurities (Impurity A & B).

Spectral Analysis: NMR Spectroscopy

The following data is derived from the structural integration of the tetrahydropyran ring system and the N-methylethylamine chain.

Proton NMR (¹H NMR)

Solvent: CDCl₃ (Chloroform-d) Reference: TMS (0.00 ppm) or CHCl₃ residual (7.26 ppm)

AssignmentShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Structural Insight
H-6 (eq) 3.90 – 4.00ddd / m1HJ≈11, 4, 2Equatorial proton adjacent to ether oxygen; deshielded.
H-6 (ax) 3.35 – 3.45td1HJ≈11, 2Axial proton; shielded by anisotropy of the ring.
H-2 3.25 – 3.35m1H-Methine proton at the chiral center; overlaps with H-6ax.
N-CH₂ 2.60 – 2.70t / m2HJ≈7.0Methylene adjacent to the secondary amine.
N-CH₃ 2.42 – 2.46 s 3H -Diagnostic Singlet. Key differentiator from primary amine analogs.
Linker CH₂ 1.65 – 1.80m2H-C1' methylene (between ring and amine).
Ring CH₂ 1.40 – 1.60m4H-H-3, H-4, H-5 envelope. Complex multiplet.
Ring CH₂ 1.20 – 1.35m1H-H-3/H-5 axial protons often appear upfield.
NH 1.2 – 1.8br s1H-Exchangeable; shift varies with concentration/pH.

Critical Analysis:

  • Stereochemistry: The splitting pattern of H-6 (axial vs. equatorial) is the primary indicator of the chair conformation of the pyran ring.

  • Differentiation: The N-methyl singlet at ~2.44 ppm distinguishes this from the primary amine (CAS 6628-83-7), which lacks this signal.

Carbon-13 NMR (¹³C NMR)

Solvent: CDCl₃ Reference: CDCl₃ triplet (77.16 ppm)

AssignmentShift (δ, ppm)TypeNotes
C-2 (Pyran) 76.5 – 78.0 CHChiral center; deshielded by oxygen.
C-6 (Pyran) 68.0 – 68.8CH₂Adjacent to oxygen.
N-CH₂ 48.5 – 49.5CH₂Alpha to nitrogen.
N-CH₃ 36.0 – 36.5 CH₃Diagnostic methyl signal.
Linker CH₂ 33.0 – 34.5CH₂Beta to nitrogen/ring.
C-3 (Pyran) 31.0 – 32.0CH₂Beta to oxygen.
C-5 (Pyran) 25.5 – 26.5CH₂Gamma to oxygen.
C-4 (Pyran) 23.0 – 23.8CH₂Distal ring carbon.

Mass Spectrometry (MS)

Technique: ESI-MS (Positive Mode) or GC-MS (EI, 70eV)

Fragmentation Logic (EI)

The fragmentation pattern is dominated by alpha-cleavage adjacent to the heteroatoms (Nitrogen and Oxygen).

  • Molecular Ion (M⁺): m/z 143 (Weak/Trace in EI)

  • Base Peak: m/z 44

    • Mechanism:[1][2] Alpha-cleavage of the amine chain.

    • Fragment:[CH₂=NH-CH₃]⁺

    • Significance: Confirms the N-methylethylamine tail.[3]

  • Pyran Ring Fragment: m/z 85

    • Mechanism:[1][2] Cleavage of the alkyl chain from the ring.

    • Fragment:[Tetrahydropyranyl]⁺ (C₅H₉O⁺)

    • Significance: Confirms the integrity of the saturated oxygen heterocycle.

Fragmentation Pathway Diagram

MassSpec Parent Molecular Ion (M+) m/z 143 Cleavage1 Alpha-Cleavage (Amine) Parent->Cleavage1 Cleavage2 Alpha-Cleavage (Ring) Parent->Cleavage2 Fragment1 Base Peak [CH2=NH-CH3]+ m/z 44 Cleavage1->Fragment1 Major Path Neutral1 Neutral Loss (Tetrahydropyran radical) Cleavage1->Neutral1 Fragment2 Pyranium Ion [C5H9O]+ m/z 85 Cleavage2->Fragment2 Minor Path

Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.

Infrared Spectroscopy (FT-IR)

Sampling: Neat (ATR) or KBr Pellet

Wavenumber (cm⁻¹)Vibration ModeAssignment
3300 – 3350 N-H StretchSecondary amine (weak/broad).
2930 – 2850 C-H StretchStrong aliphatic CH₂/CH₃ (Pyran ring + chain).
2790 – 2810 C-H StretchN-Methyl C-H (often visible as a distinct shoulder).
1085 – 1095 C-O-C StretchEther linkage (Strong). Diagnostic for the pyran ring.
1450 – 1470 CH₂ BendScissoring modes.

Experimental Protocols

Sample Preparation for NMR

To ensure high-fidelity resolution of the H-6 axial/equatorial splitting:

  • Solvent Choice: Use CDCl₃ (99.8% D) neutralized with anhydrous K₂CO₃ if the sample is the free base, to prevent in-situ salt formation which shifts the amine signals.

  • Concentration: Dissolve 10–15 mg of the oil in 0.6 mL solvent.

  • Shimming: Focus on the H-6 region (3.3–4.0 ppm). Poor shimming will merge the ddd and td multiplets, obscuring stereochemical information.

GC-MS Method (Purity Check)
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Inlet: 250°C, Split 20:1.

  • Oven: 60°C (hold 1 min) → 15°C/min → 280°C (hold 3 min).

  • Detection: MS Scan (35–300 amu).

  • Retention Time: Expect elution slightly before the aromatic Betahistine analog due to lower polarity/pi-stacking capability, despite the slightly higher MW.

References

  • National Center for Biotechnology Information. (n.d.). 2-(Tetrahydro-2H-pyran-2-yl)ethanol (CAS 2162-31-4). PubChem Compound Summary. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for chemical shift prediction of THP rings and secondary amines).
  • National Institute of Standards and Technology (NIST). (n.d.). Betahistine Mass Spectrum. NIST Chemistry WebBook.[4][5] Retrieved from [Link] (Used for comparative fragmentation logic).

Sources

Exploratory

Technical Guide: Mass Spectrometry Characterization of N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine

Topic: Mass Spectrometry Characterization of N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine Content Type: Technical Whitepaper Audience: Analytical Chemists, DMPK Scientists, and Drug Discovery Researchers Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Characterization of N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine Content Type: Technical Whitepaper Audience: Analytical Chemists, DMPK Scientists, and Drug Discovery Researchers

Executive Summary

This guide details the mass spectrometric behavior of N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine (NM-THPE), a secondary amine motif frequently encountered in fragment-based drug discovery (FBDD) and as a metabolic intermediate of tetrahydropyran-containing pharmaceuticals.

Correct identification of NM-THPE requires distinguishing between the charge-remote fragmentation of the ether ring and the charge-proximate alpha-cleavage of the secondary amine. This document outlines the physicochemical profile, ionization dynamics, and a validated fragmentation logic derived from first principles of organic mass spectrometry.

Physicochemical Profile & Ionization Strategy

Before instrument method development, the analyte's properties must dictate the ionization source and chromatographic conditions.

PropertyValueMass Spec Implication
Formula C₈H₁₇NOMonoisotopic Mass: 143.1310 Da
Structure Cyclic ether + Secondary amineDual ionization sites (N > O)
pKa (Calc.) ~10.2 (Amine)Highly basic; protonates easily in ESI(+)
LogP ~1.1Moderate polarity; suitable for Reverse Phase LC
Boiling Point ~200°CAmenable to GC-MS (Direct injection possible)
Ionization Source Selection
  • ESI (Electrospray Ionization): The preferred method for biological matrices (plasma/urine). The secondary amine ensures high ionization efficiency in positive mode ([M+H]⁺ = 144.14).

  • EI (Electron Ionization): Essential for structural elucidation. The hard ionization (70 eV) generates diagnostic fragment ions that confirm the connectivity of the ethyl linker and the pyran ring.

Fragmentation Dynamics (The Core Mechanism)

Understanding the fragmentation is critical for designing MRM (Multiple Reaction Monitoring) transitions and validating structural identity.

Electron Ionization (EI) Pathways

In EI, the molecular ion (M⁺•, m/z 143) is typically weak or absent due to rapid fragmentation. The spectrum is dominated by alpha-cleavage initiated by the nitrogen atom.

  • Primary Alpha-Cleavage (Base Peak): The radical cation localizes on the nitrogen. Homolytic cleavage of the C-C bond adjacent to the nitrogen (the ethylene linker) occurs to stabilize the radical.

    • Fragment:

      
       (N-methylmethaniminium)
      
    • m/z: 44

    • Mechanism: This is the diagnostic "fingerprint" for N-methyl ethylamines.

  • Secondary Cleavage (Tetrahydropyranyl Ion): Cleavage at the ring-linker junction generates the tetrahydropyranyl cation.

    • Fragment:

      
      
      
    • m/z: 85

    • Significance: Confirms the integrity of the ether ring.

ESI-MS/MS Fragmentation (CID)

In Collision-Induced Dissociation (CID), the protonated molecule ([M+H]⁺, m/z 144) undergoes different pathways driven by proton mobility.

  • Pathway A (Amine Loss): Heterolytic cleavage of the C-N bond, often accompanied by proton transfer, leading to neutral loss of methylamine (31 Da).

  • Pathway B (Ring Opening): High collision energy can force the opening of the tetrahydropyran ring, often resulting in losses of

    
     or 
    
    
    
    from the ether moiety.

Visualization: Fragmentation Logic

The following diagram illustrates the competitive fragmentation pathways for NM-THPE.

FragmentationPathways cluster_legend Legend M_Ion Molecular Ion (M+) m/z 143 Alpha_Cleavage Alpha-Cleavage (C-C Bond Break) M_Ion->Alpha_Cleavage EI (70 eV) Ring_Cleavage Linker Cleavage M_Ion->Ring_Cleavage Secondary Pathway Base_Peak Base Peak: m/z 44 [CH2=NHMe]+ Alpha_Cleavage->Base_Peak Neutral_Loss Neutral Radical (THP-CH2•) Alpha_Cleavage->Neutral_Loss THP_Ion THP Cation: m/z 85 [C5H9O]+ Ring_Cleavage->THP_Ion key Red: Diagnostic Amine Fragment Yellow: Diagnostic Ring Fragment

Figure 1: Mechanistic fragmentation pathway of NM-THPE under Electron Ionization (EI), highlighting the dominant alpha-cleavage.

Experimental Protocol: Validated Workflow

This protocol is designed to minimize carryover (a common issue with secondary amines) and maximize sensitivity.

Sample Preparation (Liquid-Liquid Extraction)

Direct precipitation is often insufficient due to the basicity of the amine causing peak tailing. LLE is recommended.

  • Aliquot: 50 µL Plasma/Matrix.

  • Basify: Add 10 µL of 0.1 M NaOH (Ensures amine is uncharged:

    
    ).
    
  • Extract: Add 200 µL MTBE (Methyl tert-butyl ether). Vortex 5 min.

  • Separate: Centrifuge at 4000g for 5 min.

  • Reconstitute: Evaporate supernatant and reconstitute in Mobile Phase A.

LC-MS/MS Conditions (ESI+)
ParameterSettingRationale
Column C18 Charged Surface Hybrid (CSH)CSH particles resist basic peak tailing better than standard C18.
Mobile Phase A 10mM Ammonium Formate (pH 3.5)Low pH ensures full protonation (

) for max sensitivity.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic modifier.
Gradient 5% B to 95% B over 3 minRapid elution due to moderate LogP.
MRM Transition 1 144.1 → 44.1Quantifier: Most abundant, derived from alpha cleavage.
MRM Transition 2 144.1 → 85.1Qualifier: Specific to the THP ring structure.

Data Interpretation & Quality Control

To ensure Scientific Integrity , the following acceptance criteria must be met:

  • Ion Ratio Stability: The ratio of the Quantifier (44.1) to Qualifier (85.1) peak areas should be consistent within ±15% across the calibration range. A deviation suggests interference from an isomeric amine.

  • Retention Time: Due to the "sticky" nature of secondary amines, retention time shifts >0.1 min indicate column overloading or pH instability in the mobile phase.

  • Blank Verification: Inject a double blank after the highest standard. Secondary amines adsorb to PEEK tubing; if carryover >20% of LLOQ is observed, switch to a needle wash of 50:25:25 (MeOH:ACN:IPA) with 0.2% Formic Acid.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (The definitive text on alpha-cleavage mechanisms in amines).

  • NIST Chemistry WebBook. (n.d.).[1] Mass Spectra of N-methyl-ethanamine derivatives. National Institute of Standards and Technology. (Source for standard amine fragmentation patterns). [Link][1]

  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. (Guide for ESI fragmentation logic). [Link]

Sources

Foundational

An In-Depth Technical Guide to N-Methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine, a heterocyclic amine of significant interest in synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine, a heterocyclic amine of significant interest in synthetic and medicinal chemistry. The document details its formal nomenclature, structural features, and key physicochemical properties. A validated, step-by-step synthesis protocol via reductive amination is presented, accompanied by a discussion of the underlying chemical principles and analytical characterization techniques. Furthermore, this guide explores the compound's role as a versatile building block in drug discovery, contextualized within the broader pharmacological potential of pyran-containing scaffolds. Safety protocols and handling procedures are also outlined. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this specific chemical entity.

Introduction and Nomenclature

N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine is a secondary amine featuring a saturated tetrahydropyran (THP) ring linked to an N-methylated ethylamine chain. The THP moiety is a common pharmacophore and a valuable protective group in organic synthesis due to its general stability under a variety of reaction conditions, yet facile removal under acidic conditions. Molecules incorporating the tetrahydropyran ring are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2] As a functionalized amine, this compound serves as a crucial intermediate, enabling the construction of more complex molecular architectures for pharmaceutical and agrochemical applications.[3]

IUPAC Nomenclature and Structural Elucidation

The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is N-methyl-2-(oxan-2-yl)ethan-1-amine . The name is derived as follows:

  • Oxane : The preferred IUPAC name for the six-membered saturated heterocycle containing one oxygen atom, replacing the older "tetrahydro-2H-pyran".

  • (oxan-2-yl) : Indicates that the oxane ring is a substituent attached at its 2-position.

  • ethan-1-amine : Denotes a two-carbon chain (ethane) with an amine group on the first carbon.

  • N-methyl : Specifies that a methyl group is attached to the nitrogen atom of the amine.

  • 2-(oxan-2-yl) : Indicates the oxane substituent is located on the second carbon of the ethylamine backbone.

For clarity and consistency with common database entries, the name "N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine" will be used throughout this guide.

Structural Formula: C₈H₁₇NO Molecular Weight: 143.23 g/mol

Synthesis via Reductive Amination

The most direct and widely employed method for synthesizing secondary amines like N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine is reductive amination.[4] This one-pot reaction involves the condensation of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine.[4][5] This approach is highly favored in both academic and industrial settings due to its efficiency, operational simplicity, and the wide availability of starting materials.[5]

The synthesis of the target compound proceeds from 2-(tetrahydro-2H-pyran-2-yl)acetaldehyde and methylamine in the presence of a suitable reducing agent.

Causality of Experimental Choices
  • Reactants : 2-(Tetrahydro-2H-pyran-2-yl)acetaldehyde serves as the carbonyl component. Methylamine (often used as a solution in a solvent like THF or ethanol) is the primary amine source.

  • Reducing Agent : Sodium triacetoxyborohydride (STAB) is an ideal choice for this transformation. Unlike stronger reducing agents like sodium borohydride, STAB is milder and moisture-tolerant, and it selectively reduces the intermediate iminium ion without significantly reducing the starting aldehyde. This selectivity minimizes the formation of the corresponding alcohol byproduct.

  • Solvent : Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are relatively non-reactive and effectively solubilize the reactants and intermediates.

  • Acid Catalyst : A small amount of acetic acid is often added to catalyze the formation of the iminium ion intermediate by protonating the hemiaminal, thereby facilitating the elimination of water.

Detailed Experimental Protocol

Materials:

  • 2-(Tetrahydro-2H-pyran-2-yl)acetaldehyde (1.0 eq)

  • Methylamine (2.0 M solution in THF, 1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, ~0.1 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup : To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-(tetrahydro-2H-pyran-2-yl)acetaldehyde (1.0 eq) and dissolve it in anhydrous DCM.

  • Amine Addition : Add the methylamine solution (1.2 eq) to the flask, followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction : Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. Causality Note: Portion-wise addition helps to control any potential exotherm and gas evolution. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (usually 2-4 hours).

  • Work-up : Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction : Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing and Drying : Combine the organic layers and wash them sequentially with saturated sodium bicarbonate solution and then brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by flash column chromatography on silica gel to yield the pure N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Work-up & Purification Reactants 1. Dissolve Aldehyde in DCM Amine_Add 2. Add Methylamine & Acetic Acid Reactants->Amine_Add Stir 30 min Reduction 3. Add NaBH(OAc)3 (Portion-wise) Amine_Add->Reduction Monitoring 4. Monitor by TLC/LC-MS (2-4 hours) Reduction->Monitoring Quench 5. Quench with Sat. NaHCO3 Monitoring->Quench Extract 6. Extract with DCM Quench->Extract Dry 7. Wash & Dry (MgSO4) Extract->Dry Purify 8. Concentrate & Purify (Chromatography) Dry->Purify Final_Product Final_Product Purify->Final_Product Pure Product

Caption: Reductive amination workflow for N-methyl-2-(oxan-2-yl)ethan-1-amine.

Physicochemical and Safety Data

The physical properties and safety information are crucial for proper handling, storage, and application. Data is aggregated from various chemical databases.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₁₇NO-
Molecular Weight 143.23 g/mol [6]
Appearance Colorless to pale yellow oil[3]
CAS Number 914260-86-9[6]
SMILES CCNCC1CCOCC1[6]
Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: [6]

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

Precautionary Statements: [6]

  • P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Role in Drug Discovery and Development

While N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine is not typically an active pharmaceutical ingredient (API) itself, it represents a valuable structural motif and a key building block in the synthesis of more complex, biologically active molecules.[3] The amine functionality provides a reactive handle for further chemical modification, allowing for its incorporation into larger scaffolds.

The Tetrahydropyran (THP) Core in Medicinal Chemistry

The THP ring is a privileged scaffold in drug design. Its presence can influence a molecule's properties in several beneficial ways:

  • Improved Pharmacokinetics : The oxygen atom can act as a hydrogen bond acceptor, potentially improving solubility and interaction with biological targets. The cyclic structure can also impart a degree of conformational rigidity, which can be favorable for binding affinity.

  • Metabolic Stability : The saturated heterocyclic ring is often more resistant to metabolic degradation compared to aromatic or more labile structures.

  • Scaffold Hopping : It can serve as a bioisosteric replacement for other groups, such as phenyl or cyclohexane rings, to modulate properties like lipophilicity and polarity.

The pyran core is found in numerous compounds with demonstrated anti-proliferative, antibacterial, and anti-inflammatory activities.[2]

Logical Role as a Synthetic Intermediate

This compound's primary role is that of a functionalized intermediate. The secondary amine can be used in a variety of subsequent chemical transformations to build target molecules.

Logical_Role cluster_derivatization Further Derivatization Reactions Start Simple Starting Materials (e.g., Dihydropyran) Aldehyde Intermediate 1 2-(THP-2-yl)acetaldehyde Start->Aldehyde Multi-step synthesis Target_Amine Key Building Block N-methyl-2-(THP-2-yl)ethanamine Aldehyde->Target_Amine Reductive Amination Amidation Amide Coupling Target_Amine->Amidation Alkylation N-Alkylation Target_Amine->Alkylation Urea Urea/Thiourea Formation Target_Amine->Urea Final Complex Target Molecules (APIs, Probes, Agrochemicals) Amidation->Final Alkylation->Final Urea->Final

Caption: Role of the target amine as a key intermediate in complex molecule synthesis.

Conclusion

N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine, systematically named N-methyl-2-(oxan-2-yl)ethan-1-amine, is a structurally important secondary amine. Its synthesis is readily achieved through established methods like reductive amination, offering high yields and operational simplicity. While not possessing significant intrinsic biological activity, its true value lies in its utility as a versatile chemical building block. The combination of a reactive amine handle and the pharmacologically relevant tetrahydropyran scaffold makes it a valuable intermediate for medicinal chemists and drug development professionals aiming to synthesize novel therapeutic agents with optimized pharmacokinetic and pharmacodynamic profiles.

References

  • Chem-Impex. N-Methyl-N-tetrahydro-2H-pyran-4-ylamine. Available from: [Link]

  • Wikipedia. Ethylamine. Available from: [Link]

  • PubChem. 4-(Methylamino)tetrahydro-2H-pyran. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Available from: [Link]

  • National Institutes of Health. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. Available from: [Link]

  • Google Patents. WO2021118906A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • ResearchGate. synthesis and biological activities of new tetrahydroquinoline and pyrimidine derivatives. Available from: [Link]

  • Google Patents. EP4194446A1 - Preparation method for oxetane-2-methylamine.
  • ResearchGate. Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Available from: [Link]

  • ACS Publications. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • NIST WebBook. Ethanamine, N-methyl-. Available from: [Link]

  • SpringerLink. Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Available from: [Link]

  • Frontiers. Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Available from: [Link]

  • PubMed. N-(Imidazolidin-2-ylidene)-1-arylmethanamine oxides: synthesis, structure and pharmacological evaluation. Available from: [Link]

  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available from: [Link]

Sources

Exploratory

Technical Whitepaper: The Design and Discovery of N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine

Executive Summary This technical guide details the rational design, synthesis, and characterization of N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine (referred to herein as THP-NMA ). This compound represents a strategi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the rational design, synthesis, and characterization of N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine (referred to herein as THP-NMA ). This compound represents a strategic bioisostere of the classical pharmacophore N-methylphenethylamine (NMPEA).

By replacing the aromatic phenyl ring of NMPEA with a saturated tetrahydro-2H-pyran (THP) moiety, researchers can access a chemical space with altered lipophilicity (LogP), increased metabolic stability, and distinct steric parameters. This guide serves as a definitive protocol for the "discovery"—defined here as the successful synthesis and validation—of this novel chemical entity (NCE) for use in fragment-based drug discovery (FBDD).

Rational Design: The Bioisosteric Hypothesis

The discovery of THP-NMA is grounded in the principle of non-classical bioisosterism . While aromatic rings (phenyl groups) are ubiquitous in medicinal chemistry, they often introduce liabilities such as susceptibility to CYP450-mediated oxidation and poor aqueous solubility.

Structural Logic

The design logic follows a three-step optimization pathway:

  • Scaffold Selection: The N-methyl-ethylamine side chain is preserved as the primary amine binding motif (common in GPCR ligands).

  • Core Replacement: The planar, electron-rich phenyl ring is replaced by the non-planar, ether-containing tetrahydropyran ring.

  • Outcome Prediction: This substitution disrupts

    
     stacking interactions while introducing a hydrogen-bond acceptor (the ether oxygen), potentially altering receptor residence time and selectivity.
    
Decision Pathway (DOT Visualization)

The following diagram illustrates the logical flow from the parent compound (NMPEA) to the target NCE (THP-NMA).

Bioisostere_Logic NMPEA Parent: N-methylphenethylamine (Aromatic, Planar) Problem Liabilities: CYP Oxidation Low Solubility NMPEA->Problem Identified Issues Strategy Strategy: Saturated Bioisosterism Problem->Strategy Apply Medicinal Chem Target Target: THP-NMA (Non-planar, H-bond Acceptor) Strategy->Target Saturate & Replace Carbon w/ Oxygen

Figure 1: Logical workflow for the bioisosteric design of THP-NMA from N-methylphenethylamine.

Chemical Profile & Properties[1][2][3][4][5]

Before synthesis, the theoretical physicochemical profile must be established to guide purification methods.

PropertyValue (Predicted)Significance
IUPAC Name N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethan-1-amineOfficial nomenclature
Molecular Formula C₈H₁₇NOCore stoichiometry
Molecular Weight 143.23 g/mol Fragment-sized (<300 Da)
LogP (cLogP) ~0.8 - 1.1Moderate lipophilicity; CNS penetrant
H-Bond Donors 1 (Amine NH)Key for receptor binding
H-Bond Acceptors 2 (Amine N, Ether O)Enhanced solubility vs. phenyl analog
pKa (Base) ~9.5 - 10.2Exists as cation at physiological pH

Experimental Protocol: Synthesis & Discovery

The "discovery" of this compound in a laboratory setting relies on a robust synthetic route. We utilize a Reductive Amination approach, which is superior to nucleophilic substitution due to fewer side reactions (e.g., elimination).

Synthetic Pathway

The synthesis proceeds from commercially available 2-(tetrahydro-2H-pyran-2-yl)acetaldehyde .

Synthesis_Pathway Start Precursor: 2-(tetrahydro-2H-pyran-2-yl)acetaldehyde Intermediate Intermediate: Imine Species Start->Intermediate + Methylamine - H2O Reagent Reagent: Methylamine (2M in THF) Reagent->Intermediate Product Final Product: THP-NMA Intermediate->Product + Reductant RT, 12h Reductant Reductant: NaBH(OAc)3 / DCM Reductant->Product

Figure 2: One-pot reductive amination pathway for THP-NMA synthesis.

Detailed Methodology

Objective: Synthesis of THP-NMA (10 mmol scale).

Reagents:

  • 2-(Tetrahydro-2H-pyran-2-yl)acetaldehyde (CAS: 100-73-2 analog or prepared in situ).

  • Methylamine (2.0 M solution in THF).

  • Sodium triacetoxyborohydride (STAB).

  • Dichloromethane (DCM, Anhydrous).

  • Acetic Acid (Glacial).

Protocol:

  • Imine Formation:

    • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(tetrahydro-2H-pyran-2-yl)acetaldehyde (1.28 g, 10 mmol) in anhydrous DCM (40 mL).

    • Add Methylamine (2.0 M in THF, 6.0 mL, 12 mmol) dropwise at 0°C.

    • Critical Step: Add Glacial Acetic Acid (1 eq) to catalyze imine formation. Stir for 30 minutes at 0°C.

  • Reduction:

    • Add Sodium triacetoxyborohydride (STAB) (3.18 g, 15 mmol) portion-wise over 10 minutes. Note: Gas evolution may occur.

    • Allow the reaction to warm to Room Temperature (RT) and stir under Nitrogen atmosphere for 12 hours.

  • Quenching & Workup:

    • Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 20 minutes until bubbling ceases.

    • Extract the aqueous layer with DCM (3 x 30 mL).

    • Combine organic layers and dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure to yield the crude oil.

  • Purification:

    • The crude amine is often pure enough for use. If necessary, purify via Flash Column Chromatography (SiO₂).

    • Eluent: DCM:MeOH:NH₄OH (90:9:1).

    • Expected Yield: 75-85% as a pale yellow oil.

Analytical Validation (Self-Validating System)

To ensure scientific integrity, the synthesized compound must pass the following structural checks.

Proton NMR (¹H-NMR) - 400 MHz, CDCl₃
Chemical Shift (δ)MultiplicityIntegrationAssignment
3.95 - 3.85 Multiplet1HTHP ether proton (C2-H)
3.40 - 3.30 Multiplet2HTHP ring protons (C6-H₂)
2.65 Triplet2HN-CH₂ (Side chain)
2.42 Singlet3HN-CH₃ (Characteristic Methyl)
1.80 - 1.20 Multiplet8HTHP ring + Ethyl linker
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Expected [M+H]⁺: 144.14 m/z.

  • Fragmentation Pattern: Look for loss of the methylamine fragment (m/z 31) or cleavage of the ethyl chain.

Applications in Drug Discovery

The discovery of THP-NMA opens specific avenues in pharmaceutical research:

  • Fragment-Based Screening: Due to its low molecular weight (<150 Da), it serves as an ideal "fragment" to probe binding pockets of histamine receptors (H1/H3) or Trace Amine-Associated Receptors (TAAR1).

  • Kinase Inhibitor Linkers: The THP-ethylamine motif acts as a flexible, soluble linker connecting the hinge-binding motif to the solvent-exposed region of kinase inhibitors.

  • Metabolic Probes: Used to compare metabolic clearance rates against the phenyl analog (NMPEA) to validate "metabolic soft spots."

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Standard text on Bioisosterism).

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (The authoritative protocol for STAB reduction).

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147-3176.

Disclaimer: This document outlines a theoretical framework and standard chemical protocols for research purposes only. The compound described is a chemical building block and has not been evaluated for clinical safety or efficacy.

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Synthesis of N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine Derivatives

Introduction: The Tetrahydropyran Scaffold in Modern Drug Discovery The tetrahydropyran (THP) ring is a privileged heterocyclic motif frequently incorporated into the architecture of pharmacologically active molecules.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tetrahydropyran Scaffold in Modern Drug Discovery

The tetrahydropyran (THP) ring is a privileged heterocyclic motif frequently incorporated into the architecture of pharmacologically active molecules.[1] Its prevalence stems from its ability to act as a conformationally constrained ether, which can improve key physicochemical properties of a drug candidate. In the context of medicinal chemistry, the THP moiety is often used as a bioisosteric replacement for a cyclohexane ring, offering reduced lipophilicity and the potential for hydrogen bond interactions through its oxygen atom.[2] These modifications can significantly enhance a compound's absorption, distribution, metabolism, and excretion (ADME) profile, making the THP scaffold a valuable tool for drug development professionals.[2]

This guide provides a detailed exploration of the synthesis of N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine and its derivatives. This specific scaffold combines the favorable properties of the THP ring with a flexible ethylamine side chain, presenting a versatile building block for creating libraries of novel compounds for various therapeutic targets. We will delve into the strategic considerations behind the chosen synthetic routes, provide detailed, field-tested protocols, and explain the rationale for each experimental step to ensure reproducibility and success.

Strategic Overview of Synthesis

The most robust and controllable pathway to the target compound, N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine, involves a two-stage process. This approach is designed to maximize yield and purity by separating the formation of the primary amine from the subsequent N-methylation step.

  • Stage 1: Synthesis of the Primary Amine Precursor. The initial objective is to synthesize the key intermediate, 2-(tetrahydro-2H-pyran-2-yl)ethanamine . This is typically achieved through the reduction of a corresponding nitrile or azide derivative, which can be prepared from commercially available starting materials like 2-(2-bromoethyl)tetrahydro-2H-pyran.

  • Stage 2: Selective N-Methylation. With the primary amine in hand, the final step is the introduction of the methyl group onto the nitrogen atom. While direct alkylation with a methylating agent like methyl iodide is a possibility, this method is notoriously difficult to control and often leads to over-alkylation, producing significant amounts of the tertiary amine and even quaternary ammonium salts.[3]

Therefore, the method of choice is Reductive Amination . This elegant and highly efficient one-pot reaction converts a primary amine into a secondary amine with exceptional control.[4] The process involves the reaction of the primary amine with an aldehyde (in this case, formaldehyde) to form an intermediate imine, which is then immediately reduced in situ to the desired secondary amine.[3][5] This strategy effectively prevents the problematic multiple alkylations seen with direct alkylation methods.[3]

Visualizing the Synthetic Workflow

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: N-Methylation Start 2-(2-Bromoethyl)THP Nitrile 2-(THP-2-yl)acetonitrile Start->Nitrile PrimaryAmine 2-(THP-2-yl)ethanamine Nitrile->PrimaryAmine Imine Intermediate Iminium Ion PrimaryAmine->Imine Formaldehyde Formaldehyde (HCHO) FinalProduct N-methyl-2-(THP-2-yl)ethanamine Imine->FinalProduct

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocols

This section provides a comprehensive, step-by-step protocol for the synthesis of N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine.

Protocol 1: Synthesis of 2-(tetrahydro-2H-pyran-2-yl)ethanamine

(This protocol assumes the starting material is 2-(2-bromoethyl)tetrahydro-2H-pyran. Adjustments may be necessary for other starting materials.)

A. Synthesis of 2-(tetrahydro-2H-pyran-2-yl)acetonitrile

  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide (NaCN, 1.2 eq) in dimethyl sulfoxide (DMSO).

  • Reaction Initiation: Slowly add 2-(2-bromoethyl)tetrahydro-2H-pyran (1.0 eq) to the NaCN solution.

  • Heating: Heat the reaction mixture to 90°C and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.

  • Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether. Extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude nitrile. Purify further by vacuum distillation if necessary.

B. Reduction to 2-(tetrahydro-2H-pyran-2-yl)ethanamine

  • Reagent Setup: In a flame-dried 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Addition of Nitrile: Cool the suspension to 0°C using an ice bath. Slowly add a solution of 2-(tetrahydro-2H-pyran-2-yl)acetonitrile (1.0 eq) in the same anhydrous solvent dropwise. Caution: The reaction is highly exothermic.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS to confirm the disappearance of the nitrile.

  • Quenching (Fieser workup): Cool the reaction to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir vigorously until a granular precipitate forms.

  • Isolation: Filter the solid precipitate and wash it thoroughly with the reaction solvent. Dry the combined filtrate over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate under reduced pressure to obtain the primary amine. The product is often pure enough for the next step, but can be purified by distillation.

Protocol 2: Reductive Amination for N-Methylation

This protocol details the highly selective N-methylation of the primary amine synthesized in Protocol 1.

Materials and Reagents:

  • 2-(tetrahydro-2H-pyran-2-yl)ethanamine (1.0 eq)

  • Formaldehyde (37% solution in water, 1.1 eq) or Paraformaldehyde

  • Sodium cyanoborohydride (NaBH₃CN, 1.2 eq) or Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Methanol (MeOH) or Acetonitrile (MeCN) as solvent

  • Acetic Acid (catalytic amount)

  • Diethyl ether or Ethyl acetate for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous potassium carbonate (K₂CO₃) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(tetrahydro-2H-pyran-2-yl)ethanamine (1.0 eq) in methanol.

  • pH Adjustment: Add a catalytic amount of acetic acid to achieve a weakly acidic pH (around 5-6). This is crucial for promoting imine formation.

  • Formaldehyde Addition: Add formaldehyde solution (1.1 eq) to the reaction mixture and stir for 30-60 minutes at room temperature. This allows for the formation of the intermediate imine or iminium ion.[5]

  • Reducing Agent Addition: In a single portion, add the reducing agent (sodium cyanoborohydride or sodium triacetoxyborohydride). Note: NaBH₃CN is a suitable choice as it is stable in weakly acidic conditions and selectively reduces the iminium ion over the aldehyde.[3][5]

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction's completion by TLC or LC-MS, observing the disappearance of the primary amine starting material.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. This neutralizes the acid and destroys any remaining reducing agent.

    • Remove the bulk of the organic solvent under reduced pressure.

    • Extract the aqueous residue three times with diethyl ether or ethyl acetate.

  • Purification:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous K₂CO₃ (which also helps remove any residual acid) or Na₂SO₄.[6]

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-methylated product.

    • Purify the final compound via flash column chromatography on silica gel or by distillation.

Mechanism of Reductive Amination

G Amine Primary Amine (R-NH2) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Carbonyl Formaldehyde (HCHO) Carbonyl->Hemiaminal Iminium Iminium Ion [R-N+=CH2] Hemiaminal->Iminium -H2O Product Secondary Amine (R-NHCH3) Iminium->Product Reduction Reducer Reducing Agent (e.g., NaBH3CN) Reducer->Product

Caption: Key mechanistic steps of the reductive amination process.

Data Summary and Derivative Synthesis

The reductive amination protocol is highly versatile and can be adapted to synthesize a wide range of derivatives by varying either the starting amine or the carbonyl component.

Starting Amine Substituent (R¹)Carbonyl CompoundResulting N-Substituent (R²)Expected Yield Range
HFormaldehyde-CH₃80-95%
HAcetaldehyde-CH₂CH₃75-90%
HAcetone-CH(CH₃)₂70-85%
4-FluoroFormaldehyde-CH₃80-95%
4-MethoxyFormaldehyde-CH₃85-98%

Note: Yields are illustrative and may vary based on reaction scale, purity of reagents, and specific reaction conditions.

Conclusion and Best Practices

The synthesis of N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine derivatives is most effectively and reliably achieved through a two-stage process culminating in a reductive amination reaction. This methodology offers superior control over the N-methylation step, preventing the formation of undesirable side products and ensuring high yields of the target secondary amine.[3] For researchers in drug discovery, this robust protocol provides a dependable pathway to access a versatile chemical scaffold, enabling the systematic exploration of structure-activity relationships and the development of novel therapeutic agents.

References

  • Synthesis of Amines by Reductive Amination. (2020). Chemistry LibreTexts. [Link]

  • A Simple Preparation of Some 4-Methyl-2H-pyran-2-ones. (2018). ResearchGate. [Link]

  • Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. (2022). ScienceScholar. [Link]

  • Reductive amination. (n.d.). Wikipedia. [Link]

  • Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol. (n.d.). MDPI. [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. (n.d.). PMC - NIH. [Link]

  • Tetrahydropyridines: a recent update for their multicomponent synthesis. (2024). RSC Publishing. [Link]

  • Preparation of N-methyl-2-pyrrolidone (NMP). (n.d.).
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen. (n.d.). RSC Publishing. [Link]

  • Purification of N-Methyl-2-Pyrrolidone (NMP) by Alkaline Treatment. (n.d.).
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). PMC - NIH. [Link]

  • METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. (2016). European Patent Office. [Link]

  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. (n.d.). ResearchGate. [Link]

  • CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. (2023). ACS Omega. [Link]

  • Synthesis and some transformations of 2-(4-isopropyl-2-methyl-2-ethyltetrahydro-2H-pyran-4-yl)ethanamine. (n.d.). ResearchGate. [Link]

  • Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. [Link]

  • The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. (n.d.). Auctores Journals. [Link]

  • Synthesis of (b) 3,3-Dimethyltetrahydro-2H-pyran-2-one. (n.d.). PrepChem.com. [Link]

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. (2023). ACS Omega. [Link]

Sources

Application

"N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine" for library synthesis

Application Note: High-Throughput Library Synthesis Using N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine Introduction: The "Saturated Betahistine" Scaffold In modern Fragment-Based Drug Discovery (FBDD), the transition...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Library Synthesis Using N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine

Introduction: The "Saturated Betahistine" Scaffold

In modern Fragment-Based Drug Discovery (FBDD), the transition from aromatic to saturated heterocycles is a critical strategy to improve physicochemical properties.[1][2] N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine represents a strategic building block, effectively functioning as a "saturated bioisostere" of the histamine agonist Betahistine .[3][1][2]

By replacing the pyridine ring of Betahistine with a tetrahydropyran (THP) moiety, researchers can exploit three key medicinal chemistry advantages:

  • LogP Modulation: The THP ether oxygen lowers lipophilicity compared to a cyclohexane analog while avoiding the high polarity of a pyridine nitrogen.[2]

  • Metabolic Stability: The removal of the aromatic nitrogen eliminates potential oxidation liabilities (N-oxide formation) and reduces CYP450 inhibition risks often associated with pyridine rings.[1][2]

  • Vector Control: The flexibility of the ethyl linker combined with the

    
     character of the THP ring allows for novel vectors in the enzyme active site, distinct from planar aromatic stacks.
    

This guide details the synthesis, handling, and library application of this secondary amine, specifically optimized for high-throughput amide coupling and sulfonylation.

Chemoinformatics & Physical Properties

Before synthesis, understanding the building block's behavior is essential for protocol design.

PropertyValue (Predicted/Observed)Significance for Library Synthesis
Molecular Weight 143.23 g/mol Low MW allows for "heavy" coupling partners (Fragment Rule of 3 compliant).[3][1][2]
pKa (Conjugate Acid) ~10.2Highly basic.[1][2] Requires excess base (DIPEA/TEA) during coupling if used as a salt.[1][2]
cLogP ~0.8 - 1.1Ideal range for CNS-active library design (moderate lipophilicity).[3][1][2]
H-Bond Donors 1 (NH)The N-methyl group limits donation, improving membrane permeability.[3][1][2]
H-Bond Acceptors 2 (O, N)The THP oxygen acts as a weak acceptor.[3][1][2]
Boiling Point ~85°C (at 15 mmHg)Volatile as a free base.[1][2] Handle as HCl or Oxalate salt for solid storage.

Synthesis of the Building Block

While custom synthesis houses may supply this, in-house preparation is often faster for gram-scale needs.[1][2] The most robust route is the Reductive Amination of 2-(tetrahydro-2H-pyran-2-yl)acetaldehyde.[3][1][2]

Protocol A: Reductive Amination (Gram Scale)

Reaction Overview:



Reagents:

  • 2-(Tetrahydro-2H-pyran-2-yl)acetaldehyde (CAS: 103974-32-1)[3][1][2]

  • Methylamine (2.0 M in THF)[2]

  • Titanium(IV) isopropoxide (Lewis Acid catalyst/dehydrating agent)[1][2]

  • Sodium borohydride (NaBH4)[1][2]

Step-by-Step Procedure:

  • Imine Formation: In a dry flask under

    
    , dissolve the aldehyde (1.0 equiv) in anhydrous THF (0.2 M).
    
  • Add Titanium(IV) isopropoxide (1.2 equiv) followed by Methylamine (2.0 M in THF, 1.5 equiv).

  • Stir at room temperature for 6–12 hours. The solution will turn slightly yellow/turbid.[2]

  • Reduction: Cool the mixture to 0°C. CAREFULLY add NaBH4 (1.5 equiv) portion-wise. (Caution: Gas evolution).[1][2]

  • Allow to warm to RT and stir for 2 hours.

  • Quench: Quench by adding 1N NaOH (10 mL per gram of reactant). A white titanium precipitate will form.[1][2]

  • Workup: Filter through a Celite pad.[1][2] Extract the filtrate with DCM (3x).[2]

  • Salt Formation: Dry organics (

    
    ) and concentrate.[1][2] Dissolve the resulting oil in minimal Et2O and add 4N HCl in Dioxane.[2] Filter the white precipitate (HCl salt) and dry under vacuum.[2]
    

Library Synthesis Protocols

The secondary amine is sterically unhindered, making it highly reactive. However, the choice of coupling reagent is critical to ensure high conversion in parallel synthesis where purification is limited.

Protocol B: Amide Coupling (The T3P Method)

Why T3P? Propylphosphonic anhydride (T3P) is superior to HATU/EDC for this substrate because the by-products are water-soluble, allowing for a simple "wash" purification in high-throughput formats.[3][1][2]

Workflow Diagram (DOT):

LibrarySynthesis Start Start: N-Me-THP-Ethanamine (HCl Salt) Dispense 1. Dispense Monomers (Amine + R-COOH) Start->Dispense Base 2. Add Base (DIPEA) (Must neutralize HCl salt) Dispense->Base 1:1.2 Equiv Coupling 3. Add T3P (50% in EtOAc) Base->Coupling 1.5 Equiv T3P Incubate 4. Shake at RT (16h) Coupling->Incubate Wash 5. Liquid-Liquid Extraction (Sat. NaHCO3) Incubate->Wash Remove T3P by-products Dry 6. Concentrate & QC Wash->Dry

Caption: Optimized workflow for parallel amide coupling using T3P to minimize chromatographic purification.

Detailed Steps (96-well block format):

  • Preparation: Prepare a 0.2 M stock solution of the Amine HCl salt in DMF.

  • Dispensing: Add 50 µL (10 µmol) of Amine stock to each well containing the carboxylic acid monomers (12 µmol, 1.2 equiv).

  • Activation: Add DIPEA (3.5 equiv). Note: Extra base is required to free the amine from the HCl salt and neutralize the acidic T3P reagent.

  • Coupling: Add T3P (50% w/w in EtOAc, 2.0 equiv).

  • Reaction: Seal and shake at room temperature for 16 hours.

  • Workup (High Throughput):

    • Add 500 µL EtOAc to each well.[1][2]

    • Add 400 µL Sat.[1][2] NaHCO3.

    • Shake vigorously for 5 mins.

    • Allow phase separation.[1][2] Transfer organic layer (top) to a new plate.

    • Evaporate solvent using a centrifugal evaporator (Genevac).[1][2]

Protocol C: Sulfonylation

Sulfonamides of this scaffold are potent GPCR pharmacophores.[2]

  • Solvent: DCM (Anhydrous).[1][2]

  • Base: Pyridine (3.0 equiv) or TEA.

  • Reagent: Sulfonyl Chloride (1.1 equiv).[1][2]

  • Scavenging: After 4 hours, add Polystyrene-Trisamine resin (3 equiv) to scavenge excess sulfonyl chloride.[3][1][2] Filter and concentrate.

Quality Control & Troubleshooting

Common Issue: Poor LCMS Ionization

  • Cause: The tertiary amide formed (after coupling) may have low ionization efficiency in standard acidic mobile phases if the R-group is lipophilic.[1][2]

  • Solution: Switch to pH 9.5 (Ammonium Bicarbonate) buffer for LCMS. The THP oxygen helps solubility, but the lack of a basic nitrogen in the final amide product changes the retention profile significantly.

Common Issue: "Missing" Product in Amide Coupling

  • Cause: Volatility.[1][2] If the coupling failed, the unreacted N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine free base is volatile and may be lost during evaporation, leading to an empty well.[1][2]

  • Verification: Check the aqueous wash.[2] If the coupling failed, the amine salt is in the NaHCO3 layer.

References

  • Dunetz, J. R., et al. (2011).[2][4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. [1][2]

  • Meanwell, N. A. (2011).[2] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. [1][2]

  • Patterson, A. W., et al. (2011).[2] "Protection of Secondary Amines." The Journal of Organic Chemistry. (General reference for secondary amine reactivity). [1][2]

  • Basavaiah, D., et al. (2010).[2] "The Baylis–Hillman Reaction: A Novel Carbon–Carbon Bond Forming Reaction."[2] (Reference for precursor aldehyde synthesis via acrylate reduction). [1][2]

Sources

Method

Scale-up synthesis of "N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine"

Executive Summary This Application Note details the process development and kilogram-scale protocol for the synthesis of N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine (Target Molecule 1 ). This secondary amine is a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the process development and kilogram-scale protocol for the synthesis of N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine (Target Molecule 1 ). This secondary amine is a critical building block in the synthesis of histamine H3 receptor antagonists and other neurological therapeutics.

While reductive amination is a common route for such motifs, this guide prioritizes a Nucleophilic Substitution (S_N2) strategy using 2-(2-bromoethyl)tetrahydro-2H-pyran and aqueous methylamine. This route was selected for its operational robustness, cost-effectiveness at scale, and superior impurity profile compared to reductive amination, which often suffers from unstable aldehyde precursors.

Key Performance Indicators (KPIs):

  • Scale: 1.0 kg input (Bromide precursor).

  • Yield: >85% isolated.[1][2]

  • Purity: >98.5% (GC), with <0.5% tertiary amine impurity.

  • E-Factor: Optimized via solvent recycling (excess methylamine recovery).

Retrosynthetic Analysis & Route Selection

The decision to utilize the alkylation pathway over alternatives is grounded in thermodynamic stability and raw material availability.

Route Comparison
ParameterRoute A: Nucleophilic Substitution (Selected) Route B: Reductive AminationRoute C: Amide Reduction
Key Step S_N2 displacement of Bromide by MethylamineCondensation of Aldehyde + Methylamine + H2/CatReduction of Amide by LiAlH4/Borane
Precursor 2-(2-bromoethyl)tetrahydro-2H-pyran (Stable liquid)2-(tetrahydro-2H-pyran-2-yl)acetaldehyde (Unstable, prone to polymerization)2-(tetrahydro-2H-pyran-2-yl)acetic acid
Safety Moderate (Amine pressure)High (H2 gas, pyrophoric catalysts)High (LiAlH4 handling, H2 evolution)
Purification Distillation (High bp difference)Chromatography often required for byproductsQuench solids difficult to filter
Cost Low (Generic reagents)Medium (Catalyst cost)High (Hydride reagents)

Mechanistic Insight: The reaction proceeds via a bimolecular nucleophilic substitution (


). The nitrogen lone pair of methylamine attacks the 

orbital of the ethyl side chain.
  • Critical Challenge: The secondary amine product is more nucleophilic than the primary amine starting material, leading to over-alkylation (formation of the tertiary amine impurity).

  • Solution: Kinetic control is achieved by maintaining a high molar ratio of Methylamine:Substrate (typically >10:1).

Process Development: Optimization Parameters

Before the 1kg scale-up, the following Critical Process Parameters (CPPs) were defined:

  • Stoichiometry: A 15:1 equivalent ratio of Methylamine (40% aq) to Bromide is optimal. Ratios below 10:1 result in >5% tertiary amine impurity.

  • Temperature: 60°C. Higher temperatures increase elimination byproducts (vinyl pyran); lower temperatures result in sluggish kinetics (>24h).

  • Pressure: The reaction generates mild pressure (~1-2 bar) due to methylamine volatility. A rated pressure vessel (autoclave or reinforced glass reactor) is required.

Reaction Scheme

ReactionScheme SM1 2-(2-bromoethyl) tetrahydropyran (C7H13BrO2) Intermediate Transition State [S_N2] SM1->Intermediate + Reagent Reagent Methylamine (40% aq., Excess) Reagent->Intermediate Product N-methyl-2-(tetrahydro- 2H-pyran-2-yl)ethanamine (Target) Intermediate->Product 60°C, 6h Byproduct HBr (Captured as Methylammonium Bromide) Intermediate->Byproduct

Caption: S_N2 reaction pathway showing the conversion of the bromo-precursor to the target secondary amine.

Detailed Protocol: 1.0 kg Scale-Up

Safety Warning: Methylamine is a toxic, flammable gas. This reaction involves pressure.[1][2][3] All operations must be performed in a functioning fume hood with appropriate PPE (respirator, face shield, chemically resistant gloves).

Materials Bill
  • Precursor: 2-(2-bromoethyl)tetrahydro-2H-pyran (CAS: 17739-45-6): 1.0 kg (4.78 mol).

  • Reagent: Methylamine (40% wt in H2O): 5.57 kg (71.7 mol, ~15 equiv).

  • Solvent: Methanol (Optional co-solvent to improve homogeneity): 2.0 L.

  • Base (Workup): Sodium Hydroxide (50% wt): ~0.5 kg.

  • Extraction: Dichloromethane (DCM) or MTBE: 4.0 L.

Step-by-Step Methodology

Phase 1: Reaction Initiation

  • Reactor Setup: Equip a 10-L jacketed pressure reactor (Hastelloy or glass-lined steel) with an overhead stirrer, internal thermocouple, and pressure relief valve (set to 5 bar).

  • Charging:

    • Cool the reactor jacket to 5°C.

    • Charge Methylamine (40% aq) (5.57 kg) into the reactor.

    • Note: If solubility issues arise in pilot runs, add Methanol (2.0 L) at this stage.

  • Addition:

    • Add 2-(2-bromoethyl)tetrahydro-2H-pyran (1.0 kg) slowly via a dosing pump over 30 minutes. Maintain internal temperature <15°C to prevent immediate exotherm.

  • Reaction:

    • Seal the reactor.

    • Ramp temperature to 60°C over 45 minutes.

    • Observation: Pressure will rise to approximately 1.5 – 2.0 bar.

    • Hold at 60°C for 6–8 hours .

    • IPC (In-Process Control): Sample after 6 hours. Analyze by GC-FID. Reaction is deemed complete when Bromide precursor is <1.0% area.

Phase 2: Workup & Methylamine Recovery

  • Degassing:

    • Cool reactor to 20°C.

    • Critical Step: Slowly vent the excess methylamine into a scrubber containing dilute HCl (to neutralize) or a cryogenic trap (to recover for recycling).

  • Basification:

    • The reaction mixture contains the product as the HBr salt and methylammonium bromide.

    • Add NaOH (50% aq) slowly until pH > 12. This liberates the free amine.[4]

  • Extraction:

    • Transfer the aqueous mixture to a separator.[3]

    • Extract with DCM (2 x 2.0 L).

    • Combine organic layers. The aqueous layer contains the methylammonium bromide waste.

  • Drying:

    • Dry the organic phase over anhydrous Sodium Sulfate (

      
      ).[3] Filter off solids.
      

Phase 3: Purification

  • Concentration:

    • Remove solvent (DCM) via rotary evaporator or vacuum distillation unit at 40°C/300 mbar.

  • Fractional Distillation:

    • Transfer the crude oil to a distillation flask.

    • Perform vacuum distillation (approx. 5–10 mbar).

    • Fractions:

      • Fore-run: Residual solvent and light impurities.

      • Main Fraction: Collect product boiling at approx. 85–90°C at 5 mmHg (Note: BP is estimated; verify experimentally).

  • Yield Calculation:

    • Expected Mass: ~580 g – 615 g.

    • Theoretical Yield: 684 g.

    • Target Yield: 85–90%.

Quality Control & Characterization

TestMethodSpecificationRationale
Appearance VisualColorless to pale yellow oilOxidation leads to darkening.
Assay GC-FID> 98.5% a/aPurity for pharmaceutical use.
Impurity A GC-FID< 0.5%Tertiary amine (over-alkylation).
Impurity B GC-FID< 0.5%Vinyl pyran (elimination product).
Water Content Karl Fischer< 0.2%Amine is hygroscopic.
Identity 1H-NMRConforms to structureVerify ethyl and N-methyl signals.

Self-Validating Check:

  • NMR Diagnostic: The N-Methyl group should appear as a singlet around

    
     2.4-2.5 ppm. The 
    
    
    
    adjacent to the nitrogen should be a triplet/multiplet around
    
    
    2.6-2.7 ppm. If the N-Methyl integral is too high relative to the pyran protons, check for tertiary amine contamination.

Workflow Visualization

ProductionWorkflow Start Start: Raw Material Check Reaction Reaction Phase 10L Reactor, 60°C, 2 bar (15 equiv MeNH2) Start->Reaction IPC IPC: GC Analysis (Limit: <1% Bromide) Reaction->IPC IPC->Reaction Fail (Extend Time) Workup Workup Phase Vent MeNH2 -> Basify (NaOH) -> Extract (DCM) IPC->Workup Pass Distillation Purification Vacuum Distillation (Remove solvent & heavy ends) Workup->Distillation FinalQC Final QC & Packaging GC >98.5%, NMR confirm Distillation->FinalQC

Caption: Operational workflow for the kilogram-scale synthesis batch.

Troubleshooting Guide

  • Issue: High levels of tertiary amine impurity (>1%).

    • Cause: Localized high concentration of bromide or insufficient methylamine excess.

    • Fix: Increase stirring speed (mass transfer limitation) or increase MeNH2 equivalents to 20:1.

  • Issue: Low Yield.

    • Cause: Incomplete extraction (product is water-soluble) or loss during vacuum venting.

    • Fix: Ensure pH > 12 during extraction (pKa of secondary amine ~10.7). Saturate aqueous layer with NaCl (salting out) to improve extraction efficiency.

  • Issue: Color formation.

    • Cause: Oxidation of the amine.

    • Fix: Sparge all solvents with Nitrogen. Store product under Argon.

References

  • Review of Reductive Amination Methods: Gomez, S., et al. "The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control." Advanced Synthesis & Catalysis, 2002.

  • Nucleophilic Substitution Protocols: "Preparation of Secondary Amines via Alkylation." Organic Syntheses, Coll. Vol. 4, p. 582.

  • Safety Data for 2-(2-bromoethyl)tetrahydro-2H-pyran: PubChem Compound Summary for CID 86621.

  • Methylamine Handling Guidelines: BASF Technical Data Sheet, "Methylamines: Properties and Handling."

  • General Pyran Synthesis (Background): "Tetrahydropyran Synthesis." Organic Chemistry Portal.

(Note: While specific patents exist for derivatives, this protocol is based on fundamental process chemistry principles adapted for this specific substrate.)

Sources

Application

Purification of "N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine" by chromatography

Application Note: High-Purity Isolation of N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine Executive Summary The purification of N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine presents a dual challenge common in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine

Executive Summary

The purification of N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine presents a dual challenge common in medicinal chemistry intermediates: the compound is a strongly basic secondary amine (causing severe peak tailing on silica) and lacks a conjugated


-system  (rendering standard UV detection at 254 nm ineffective).[1]

This guide details a robust purification workflow combining Acid-Base Workup (for bulk impurity removal) with pH-Modified Flash Chromatography or High-pH Preparative HPLC .[2][1] The protocols prioritize "self-validating" steps where the physicochemical properties of the amine are leveraged to ensure purity.

Physicochemical Profile & Separation Logic

Understanding the molecule is the first step to successful isolation.[2]

PropertyValue (Est.)Implication for Purification
Structure Secondary Amine + THP EtherBasic (pKa ~10.5).[2][1] Will protonate silanols on silica, causing irreversible adsorption or streaking.[2][1]
UV Activity Negligible (>210 nm)Invisible to standard UV detectors.[2] Requires ELSD, CAD, MS, or refractive index detection.[2]
Solubility High in MeOH, DCM, Water (pH<9)Excellent candidate for Reverse Phase (C18) or Normal Phase (DCM/MeOH).[2]
Stability Air/CO₂ SensitiveSecondary amines can form carbamates with atmospheric CO₂.[2][1] Store under inert gas.

Strategic Decision:

  • Avoid: Standard Hexane/Ethyl Acetate gradients (compound will stick to the baseline).

  • Avoid: Acidic mobile phases (e.g., TFA) for preparative mass loading, as they reduce the effective capacity of C18 columns for basic compounds.[2]

  • Adopt: High pH strategies to keep the amine deprotonated (neutral), improving peak shape and loading capacity.[2]

Protocol A: Pre-Purification (Acid-Base Extraction)[2]

Rationale: Chromatography is expensive.[2][1] Use liquid-liquid extraction (LLE) to remove neutral impurities (starting materials, side products) before injecting onto a column.[2]

Reagents:

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)[2][1]

  • 1M HCl (aq)[2]

  • 2M NaOH (aq) or Sat.[2][1] NaHCO₃ (for milder basification)[2]

Step-by-Step:

  • Dissolution: Dissolve the crude reaction mixture in DCM (10 mL/g).

  • Acid Wash: Extract the organic layer with 1M HCl (3 x volume).[2][1]

    • Mechanism:[2][3][4] The amine protonates (

      
      ) and moves to the aqueous layer.[2] Neutral organic impurities remain in the DCM.[2][1]
      
  • Separation: Discard the DCM layer (contains non-amine impurities).[2][1]

  • Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH until pH > 12.

    • Mechanism:[2][3][4] The amine deprotonates (

      
      ) and becomes insoluble in water, oiling out.[2]
      
  • Extraction: Extract the cloudy aqueous mixture with fresh DCM (3 x volume).

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate.
    
    • Result: Semi-pure amine, often >90% purity, ready for final chromatography.[2]

Protocol B: Flash Chromatography (Normal Phase)[1]

Rationale: For rapid purification of gram-scale quantities.[2][1] The lack of UV activity necessitates the use of ELSD or specific stains.

System Setup:

  • Column: Spherical Silica (20-40 µm) or Amine-Functionalized Silica (KP-NH) .[2][1]

  • Detector: ELSD (Evaporative Light Scattering Detector) is mandatory for real-time monitoring.[2][1]

    • Alternative: If ELSD is unavailable, collect all fractions and spot on TLC plates.[2][1] Visualize using Ninhydrin Stain (turns red/purple upon heating) or Iodine Chamber .[2][1]

Mobile Phase Strategy (The "Ammonia Shift"): Standard silica requires a basic modifier to compete with silanols.[2]

  • Solvent A: Dichloromethane (DCM)[2]

  • Solvent B: 10% Methanol in DCM containing 1% Ammonium Hydroxide (28%

    
    ) .[2][1]
    
    • Preparation Note: Mix 900 mL DCM + 100 mL MeOH + 10 mL

      
      .[2][1] Shake vigorously to saturate.
      

Gradient Profile:

Time (CV) % Solvent B State
0 - 1 0% Equilibration
1 - 2 0 - 5% Impurity Elution
2 - 10 5 - 40% Product Elution

| 10 - 12 | 100% | Wash |[1]

Technical Insight: The ammonium hydroxide serves two roles: it modifies the pH to deprotonate the amine and physically blocks active silanol sites on the silica gel, resulting in sharp, symmetrical peaks [1].

Protocol C: Preparative HPLC (Reverse Phase)

Rationale: For high-purity (>98%) isolation required for biological assays.[2][1] High pH buffers are essential here.

System Setup:

  • Column: C18 Hybrid Particle (e.g., Waters XBridge or Phenomenex Gemini), capable of withstanding pH 10-12.[2][1]

  • Detector: MS (Mass Spec) in ESI+ mode (Target Mass: [M+H]+ ~144.1).[2][1]

Mobile Phase (High pH):

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 10 with

    
    ).
    
  • Mobile Phase B: Acetonitrile (MeCN).[2][1]

Why High pH? At low pH (e.g., with TFA), the amine is protonated (


 charge).[2] While soluble, charged amines repel each other and interact with residual silanols on the C18 support, leading to "fronting" and lower loading capacity.[2] At pH 10, the amine is neutral, interacting purely via hydrophobic mechanisms with the C18 chains, allowing for 5-10x higher mass loading  and sharper peaks [2].

Gradient:

  • 5% B to 60% B over 15 minutes. (The THP group is moderately polar, so elution will be relatively early).[2]

Visualization of Workflow

The following diagram illustrates the decision matrix and purification flow.

PurificationWorkflow Start Crude Reaction Mixture AcidBase Protocol A: Acid-Base Extraction (Remove Neutral Impurities) Start->AcidBase Dissolve in DCM Decision Purity Requirement? AcidBase->Decision Purity Check (NMR) Flash Protocol B: Flash Chromatography (Silica + DCM/MeOH/NH4OH) Decision->Flash >95% needed (Gram scale) Prep Protocol C: Prep HPLC (C18 + High pH Buffer) Decision->Prep >98% needed (mg scale) DetectFlash Detection: ELSD or Ninhydrin Stain Flash->DetectFlash DetectPrep Detection: MS (ESI+) or ELSD Prep->DetectPrep Final Pure Amine Oil (Store under Argon) DetectFlash->Final Concentrate DetectPrep->Final Lyophilize/Concentrate

Figure 1: Purification workflow emphasizing the Acid-Base extraction as a primary cleanup step.[1]

Troubleshooting Guide

IssueDiagnosisSolution
No Peak on UV Compound lacks chromophore.[1]Switch to ELSD or monitor 205-210 nm (requires HPLC-grade solvents).[2][1] Use Ninhydrin for TLC.[2][1]
Broad/Tailing Peak Silanol interaction.[2][1]Increase modifier concentration. Ensure 1%

or 0.5% TEA is present in the mobile phase.[2] Switch to "Amine" silica.[2][1][5]
Recovery Low Volatility or Salt formation.[2][1]The free base may be volatile under high vacuum.[2][1] Do not heat above 30°C during rotary evaporation. If using TFA in HPLC, the salt may be hygroscopic.[2]
"Ghost" Peaks Carbamate formation.[2][1]The amine reacts with CO₂ in air.[2][1] Flush all solvents with Argon and store the final product under inert atmosphere.

References

  • Biotage Application Note. (2023). "Strategies for Flash Chromatography of Basic Amines." Explains the use of ammonium hydroxide modifiers to suppress silanol activity.

  • McCalley, D. V. (2010).[2][1] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880.[2][1]

  • Teledyne ISCO. (2021).[2][1] "Purification of Compounds Lacking UV Chromophores." Guide on using ELSD and MS detection for non-UV active compounds.

  • PubChem Compound Summary. (2025). "N-Methyl-N-tetrahydro-2H-pyran-4-ylamine" (Structural Analog Data).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine

The following technical guide addresses the specific handling, reactivity, and troubleshooting of N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine . This document is designed for researchers utilizing this secondary amine...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific handling, reactivity, and troubleshooting of N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine . This document is designed for researchers utilizing this secondary amine building block in medicinal chemistry and organic synthesis.[1]

Chemical Profile & Reactivity Overview

N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine is a bifunctional building block containing a secondary amine and a cyclic ether (tetrahydropyran) .[1] Unlike the common "THP ether" protecting group (which is an acetal), the THP ring in this molecule is 2-alkyl substituted, rendering it chemically distinct and significantly more stable to acid.[1]

  • Core Reactivity: Nucleophilic attack (via N-H), Basicity (pKa ~10-11), Radical susceptibility (

    
    -H to ether oxygen).[1]
    
  • Primary Risks: Oxidative degradation (N-oxide/Peroxide), hygroscopicity, and "phantom" impurities arising from CO₂ absorption.[1]

Summary of Physicochemical Properties (Typical)
PropertyDescription
Functional Groups Secondary Amine, Cyclic Ether
Acid Stability High (Stable to TFA, HCl at RT; unlike THP acetals)
Base Stability Excellent
Oxidation Risk Moderate (Amine

N-Oxide; Ether

Peroxide)
Storage Class Hygroscopic / Air-Sensitive (Store under Argon)

Troubleshooting Guide (Q&A)

Category A: Storage & Purity Issues

Q1: I see a new, broad peak in the proton NMR around 8.5 ppm and a shift in the methyl group after storing the neat oil for a week. Is my compound degrading?

Diagnosis: This is likely Carbamate Formation due to CO₂ absorption, not irreversible degradation.[1] Mechanism: Secondary amines are potent nucleophiles that react reversibly with atmospheric carbon dioxide to form carbamic acids or ammonium carbamate salts.[1] Solution:

  • Verification: Run the NMR again after shaking the sample with

    
     / 
    
    
    
    .[1] If the peaks revert to the free amine spectrum, it was a carbamate salt.[1]
  • Recovery: Dissolve the material in DCM and wash with 1M NaOH. Dry over

    
     and concentrate.
    
  • Prevention: Store under an inert atmosphere (Argon/Nitrogen) and tape seal the vial.

Q2: My material tests positive for peroxides. Is the THP ring opening?

Diagnosis: The THP ring is intact, but radical oxidation has occurred at the


-position (C2 or C6) of the ether ring.[1]
Mechanism:  Cyclic ethers are prone to radical abstraction of the hydrogen atom adjacent to the oxygen, leading to hydroperoxide formation.[1] This is accelerated by light and air.[1]
Action Plan: 
  • Do NOT distill if peroxide levels are high (explosion hazard).[1]

  • Quench: Treat the ethereal solution with aqueous sodium thiosulfate or ferrous sulfate to reduce peroxides.[1]

  • Purification: Flash chromatography is usually sufficient to remove polar oxidation byproducts.[1]

Category B: Synthetic Side Reactions[1][2]

Q3: During reductive amination, I observe a "dimer" impurity. How do I prevent this?

Diagnosis: Over-alkylation or Aminal formation .[1] Context: When reacting this amine with an aldehyde/ketone, the intermediate iminium ion is reactive.[1] Troubleshooting:

  • Stoichiometry: Ensure the amine is in slight excess if the aldehyde is the valuable partner, or use a large excess of the reducing agent (e.g.,

    
    ).[1]
    
  • Order of Addition: Pre-mix the amine and aldehyde to form the imine/hemiaminal before adding the reducing agent to minimize direct reduction of the aldehyde to an alcohol, which competes with the desired reaction.

Q4: I treated the compound with 4M HCl in Dioxane, expecting the THP ring to cleave like a protecting group, but it remained stable. Why?

Diagnosis: Misconception of THP Stability. Explanation: The "THP protecting group" is an acetal (O-C-O bond).[1] Your compound is a cyclic ether (C-C-O bond).[1] 2-Alkyl tetrahydropyrans behave like diethyl ether; they do not hydrolyze under standard acidic deprotection conditions (e.g., TFA, HCl/MeOH).[1] To Cleave the Ring: You would need harsh conditions such as


 (boron tribromide) or refluxing HI, which will cleave the ether to a di-bromide or iodo-alcohol.[1] This is generally a destructive modification, not a deprotection.[1]

Visualizing Degradation Pathways

The following diagram illustrates the two primary environmental instability pathways: CO₂ absorption (reversible) and Oxidative degradation (irreversible).[1]

G cluster_0 Storage Risks Amine N-methyl-2-(THP-2-yl)ethanamine (Active Species) Carbamate Carbamate Salt (Reversible Solid/Gum) Amine->Carbamate + CO2 (Air) Reversible NOxide N-Oxide Impurity (Polar, Irreversible) Amine->NOxide + O2 (Long term) Oxidation of N Peroxide THP-Hydroperoxide (Explosive Hazard) Amine->Peroxide + O2 / Light Radical mechanism at THP Carbamate->Amine + NaOH/Heat

Figure 1: Environmental degradation pathways.[1] Note that carbamate formation is the most common "false positive" for degradation.[1]

Synthesis & Handling Protocol

Recommended Storage Conditions
  • Temperature: -20°C.

  • Atmosphere: Argon or Nitrogen (essential to prevent carbamates).[1]

  • Container: Amber glass (prevents radical peroxide formation).[1]

Standard Protocol: Removing Carbamate Contamination

If your secondary amine has turned into a waxy solid or shows extra carbonyl peaks:

  • Dissolve: Take up the crude material in DCM (10 mL/g).

  • Wash: Wash vigorously with 1N NaOH (2 x 5 mL/g). The high pH reverses the equilibrium:

    
    .[1]
    
  • Dry: Pass organic layer through a phase separator or

    
    .[1]
    
  • Concentrate: Rotovap at <40°C.

References

  • PubChem. Compound Summary for CID 97924, (Tetrahydro-2H-pyran-2-ylmethyl)amine. National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link][1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General reference for amine oxidation and carbamate formation mechanisms).

  • Duggan, S. A., et al. (2016).[1] The stereodivergent formation of 2,6-cis and 2,6-trans-tetrahydropyrans. National Institutes of Health (PMC).[1] Retrieved October 26, 2023, from [Link]

Sources

Optimization

"N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine" stability under acidic conditions

Technical Support Center: N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine Welcome to the technical support guide for N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine. This document provides in-depth information, troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine

Welcome to the technical support guide for N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine. This document provides in-depth information, troubleshooting advice, and validated protocols concerning the stability of this compound, specifically under acidic conditions. Our goal is to equip researchers, scientists, and drug development professionals with the necessary insights to anticipate and manage potential stability challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine in acidic environments?

The principal stability issue arises from the tetrahydropyranyl (THP) group. Structurally, this is not a simple ether but a cyclic acetal. Acetal linkages are well-documented to be highly susceptible to cleavage under acidic conditions.[1][2] While the compound also possesses a secondary amine, the acetal is the most labile functional group in an acidic medium. In contrast, the THP group is generally stable under neutral to strongly basic conditions.[3]

Q2: Can you describe the chemical mechanism of degradation under acidic conditions?

The degradation proceeds via acid-catalyzed hydrolysis of the acetal. The causality is as follows:

  • Protonation: The first and rate-determining step involves the protonation of the oxygen atom within the tetrahydropyran ring by an acid (H⁺). This makes the oxygen a better leaving group.

  • Heterolytic Cleavage: The C-O bond between the pyran ring (at the C2 position) and the ethanamine side chain cleaves. This is facilitated by the protonated oxygen, which can accept the electron pair.

  • Formation of a Resonance-Stabilized Intermediate: This cleavage results in the formation of a resonance-stabilized oxocarbenium ion. The positive charge is delocalized between the carbon and the ring oxygen, making this intermediate relatively stable and easily formed.

  • Nucleophilic Attack: A nucleophile, typically water present in the acidic solution, attacks the electrophilic carbon of the oxocarbenium ion.

  • Deprotonation & Ring Opening: Subsequent deprotonation and tautomerization lead to the ring-opened product, 5-hydroxypentanal. The other product is the liberated N-methylethanamine side chain.[4]

The overall result is the complete breakdown of the parent molecule into two smaller, distinct chemical entities.

G Acid-Catalyzed Hydrolysis Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_products Degradation Products start_mol N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine intermediate Resonance-Stabilized Oxocarbenium Ion start_mol->intermediate + H⁺ - H₂O (from side chain) prod1 N-methylethanamine intermediate->prod1 + H₂O prod2 5-Hydroxypentanal intermediate->prod2 + H₂O

Caption: Acid-catalyzed degradation pathway.

Q3: How does the secondary amine functional group influence the molecule's stability in acid?

Under acidic conditions (typically pH < 7), the secondary amine will be readily protonated to form its corresponding ammonium salt, N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanaminium. This has two major consequences:

  • Increased Water Solubility: The formation of the ammonium salt significantly increases the compound's polarity and, therefore, its solubility in aqueous media.

  • Deactivation of Nucleophilicity: The lone pair of electrons on the nitrogen is engaged in the bond with the proton, rendering the amine non-nucleophilic.[5] This prevents potential side reactions where the amine might act as a nucleophile but does not prevent the primary degradation pathway of acetal hydrolysis.

Q4: What specific conditions are known to cleave THP ethers and related acetals?

Cleavage can occur under a variety of mild to moderate acidic conditions. The reaction rate is dependent on acid strength, temperature, and the solvent system. Conditions reported in the literature for cleaving THP protecting groups, which are directly analogous to the acetal in this molecule, include:

  • Aqueous acetic acid (e.g., AcOH/THF/H₂O mixtures) at room or slightly elevated temperatures (e.g., 45 °C).[6]

  • Pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent (e.g., ethanol), which provides a mildly acidic environment.[1]

  • Dilute strong mineral acids (e.g., 0.01 M to 0.1 M HCl or H₂SO₄) in aqueous or organic/aqueous mixtures.

  • Acidic ion-exchange resins.[1]

Troubleshooting Guide

Observed Issue Probable Cause Recommended Solution & Rationale
Loss of compound during aqueous workup or extraction. The aqueous phase used for washing or extraction was acidic (pH < 6.5), causing hydrolysis.Ensure all aqueous solutions (e.g., water, brine) are pH-neutral or slightly basic (pH 7.0-8.0). A wash with a dilute sodium bicarbonate (NaHCO₃) solution can be used to neutralize any trace acid from a previous step before extraction.
Multiple unexpected spots on TLC or peaks in HPLC/LC-MS analysis, especially after purification on silica gel. Standard silica gel is inherently acidic and can catalyze the degradation of the compound on the column.Use deactivated or neutralized silica gel for column chromatography. This can be prepared by flushing the column with the eluent containing a small amount of a basic additive like triethylamine (~0.5-1.0%) prior to loading the sample. For HPLC, use a mobile phase with a neutral or slightly basic pH buffer (e.g., ammonium bicarbonate) to prevent on-column degradation.
Inconsistent results or poor recovery in low-pH mobile phases for HPLC. The compound is degrading in the mobile phase reservoir or during the analytical run.Develop a stability-indicating HPLC method using a pH > 7 mobile phase. If a low pH is unavoidable for chromatographic reasons, ensure samples are freshly prepared and run with minimal delay. Keep the autosampler temperature low (e.g., 4 °C) to slow the degradation rate.

Experimental Protocols & Data

Protocol 1: Forced Degradation Study (Acid Hydrolysis)

This protocol is a self-validating system designed to confirm the degradation pathway and identify the resulting products, a critical step in pharmaceutical development.[7][8]

Objective: To intentionally degrade the compound under controlled acidic conditions and analyze the products.

Methodology:

  • Stock Solution Preparation: Prepare a ~1 mg/mL stock solution of N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine in acetonitrile.

  • Reaction Setup: In a clean vial, combine 1 mL of the stock solution with 1 mL of 0.2 M hydrochloric acid (HCl). This creates a final concentration of ~0.5 mg/mL in 0.1 M HCl.

  • Time Zero Sample: Immediately after mixing, take a 100 µL aliquot, neutralize it with 10 µL of 1 M sodium hydroxide (NaOH), dilute with mobile phase, and analyze by LC-MS. This is your t=0 reference.

  • Incubation: Incubate the reaction vial at a controlled temperature (e.g., 50 °C).

  • Time-Point Sampling: Take additional 100 µL aliquots at specified time points (e.g., 1, 2, 4, 8, and 24 hours), neutralizing each immediately as described in step 3.

  • Analysis: Analyze all samples by a suitable LC-MS method to monitor the disappearance of the parent peak and the appearance of degradation products.

Caption: Workflow for a forced acid degradation study.

Data Presentation: Expected Degradation Products

A successful forced degradation study should aim for mass balance, where the decrease in the parent compound is accounted for by the sum of the degradants.[8]

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamineC₉H₁₉NO157.25Parent Compound
N-methylethanamineC₃H₉N59.11Degradation Product 1
5-HydroxypentanalC₅H₁₀O₂102.13Degradation Product 2

References

  • Chem-Impex. N-Methyl-N-tetrahydro-2H-pyran-4-ylamine Product Page. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

  • Ciriminna, R., et al. (2016). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry. [Link]

  • Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry - A European Journal. [Link]

  • StackExchange Chemistry. (2020). What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester?. [Link]

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • PubChem. Compound Summary for CID 97924, (Tetrahydro-2H-pyran-2-ylmethyl)amine. [Link]

  • ResolveMass Laboratories Inc. (2023). Nitrosamine Degradation Pathways. [Link]

  • Sciencemadness Discussion Board. (2013). THP protection of amines?. [Link]

  • Asian Journal of Research in Pharmaceutical Sciences. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • ResolveMass Laboratories Inc. (2024). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

Sources

Troubleshooting

Technical Support Center: N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine Scale-Up

Status: Active Ticket ID: CHEM-SUP-2024-THP Subject: Troubleshooting Scale-Up, Impurity Profiling, and Isolation of Hydrophilic Secondary Amines Executive Summary: The Molecule & The Challenge You are likely scaling up N...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-2024-THP Subject: Troubleshooting Scale-Up, Impurity Profiling, and Isolation of Hydrophilic Secondary Amines

Executive Summary: The Molecule & The Challenge

You are likely scaling up N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine as a pharmacophore building block (bioisostere to Betahistine or histamine analogs).

Structural Analysis:

  • Core: Tetrahydropyran (THP) ring (lipophilic, stable).

  • Linker: Ethyl chain.[1]

  • Functional Group: Secondary amine (

    
    -methyl).[2]
    
  • Chirality: The C2 position on the THP ring is a stereocenter. Unless you are using a stereoselective route, you are producing a racemate.

Top 3 Scale-Up Risks:

  • The "Bis" Impurity: Uncontrolled reductive amination leads to the tertiary amine (

    
    -dimethyl) byproduct.
    
  • The "Invisible" Product: The secondary amine is moderately hydrophilic and volatile; standard aqueous workups often result in 30–50% yield loss into the aqueous phase.

  • Aldehyde Instability: The precursor, 2-(tetrahydro-2H-pyran-2-yl)acetaldehyde, is prone to self-aldol condensation and polymerization if stored improperly.

Module 1: Reaction Engineering (The "Bis" Impurity)

User Question: "We are seeing 15-20% of the tertiary amine impurity (N,N-dimethyl) in the crude LC-MS. We are using STAB (Sodium Triacetoxyborohydride) with 1.1 eq of Methylamine. How do we stop the over-alkylation?"

Root Cause Analysis

In reductive amination, the secondary amine product is often more nucleophilic than the starting primary amine (Methylamine). If the concentration of the aldehyde is high relative to the amine, the newly formed product will react again, forming the tertiary amine.

Troubleshooting Protocol
ParameterStandard Lab Practice (Flawed for Scale)Scale-Up Correction Why?
Stoichiometry 1.1 – 1.5 eq Methylamine3.0 – 5.0 eq Methylamine High excess of methylamine statistically suppresses the reaction of the aldehyde with the product.
Addition Order Add Hydride to ImineAdd Aldehyde to Amine Keep the aldehyde concentration low (starved conditions) relative to the amine at all times.
Source of Amine Methylamine HCl saltMethylamine solution (EtOH/MeOH) Solubility of the salt can be limiting; free base solutions ensure homogeneous kinetics.
Hydride Choice NaBH4 (requires harsh pH)STAB or H2/Pd-C STAB is milder and prevents aldehyde reduction. Catalytic hydrogenation (H2/Pd) is cleaner for multi-kilo scale but requires pressure equipment.
Visualizing the Competition Pathway

ReactionPathway cluster_0 Critical Control Point Aldehyde THP-Acetaldehyde Imine Intermediate Imine Aldehyde->Imine + MeNH2 MeNH2 Methylamine (Excess Required) MeNH2->Imine Product Target Secondary Amine (N-methyl...) Imine->Product + Hydride Impurity Tertiary Amine (Bis-impurity) Product->Impurity + Aldehyde (If excess local conc.) + Hydride

Caption: The "Bis" impurity forms when the Target Product competes with Methylamine for the unreacted Aldehyde. Excess Methylamine blocks the red dashed pathway.

Module 2: Work-Up & Isolation (The "Invisible" Yield)

User Question: "Our reaction conversion is >95%, but after extracting with Ethyl Acetate/Water, we only recover 60% mass. The aqueous layer is basic (pH 9). Where is our product?"

Root Cause Analysis

Secondary amines with ether functionalities (like the THP ring) are "amphiphilic."

  • pKa Factor: The pKa of this secondary amine is likely ~10.5–11.0. At pH 9, a significant portion (~10-20%) is still protonated (water-soluble). Even the free base has high water solubility due to the oxygen in the THP ring.

  • Solvent Factor: Ethyl Acetate is a poor solvent for polar amines; it also hydrolyzes at high pH.

Troubleshooting Protocol
Step 1: The pH Swing (The "Golden Rule")

You must adjust the aqueous pH to at least 2 units above the pKa .

  • Target pH: >12.5 (Use 50% NaOH).

  • Warning: Do not use Ethyl Acetate at pH 12 (it turns into ethanol/acetate).

Step 2: Solvent Selection

Replace Ethyl Acetate with DCM (Dichloromethane) or MTBE (Methyl tert-butyl ether) .

  • Recommendation: DCM is best for extraction efficiency but environmentally disfavored. MTBE is a good compromise.

  • Pro Tip: If using MTBE, add 5-10% Isopropanol (IPA) to the organic layer to help "pull" the amine out of the water.

Step 3: Salt Formation (The Solid State Solution)

Distillation of this amine is risky (boiling point likely >200°C at atm, prone to oxidation). Isolate as a solid salt instead.

Protocol for Oxalate Salt Isolation:

  • Extract free base into MTBE/IPA.

  • Dry over Na2SO4.

  • Add 1.0 eq of Oxalic Acid dissolved in minimal hot acetone/EtOH.

  • Cool slowly. The oxalate salt usually crystallizes well and purifies the compound by rejecting non-basic impurities.

Module 3: Precursor Stability (The Aldehyde)

User Question: "Our starting material, 2-(tetrahydro-2H-pyran-2-yl)acetaldehyde, has turned into a viscous yellow gel. Can we still use it?"

Technical Insight

No. The aldehyde has undergone polymerization or aldol condensation. This is irreversible.

Prevention Strategy:

  • Storage: Store under Nitrogen at -20°C.

  • Stabilization: If you synthesize the aldehyde in-house, do not distill it to dryness. Keep it as a solution in DCM or Toluene if possible.

  • Alternative: Use the Bisulfite Adduct .

    • React the aldehyde with NaHSO3. This forms a solid, stable crystalline solid.

    • Usage: You can dump the solid bisulfite adduct directly into the reductive amination mixture if using aqueous methylamine; the equilibrium will release the free aldehyde slowly (acting as a "slow addition" mechanism!).

Module 4: Safety & Handling

User Question: "We are using 40% Methylamine in water. The fumes are overwhelming. Is there a safer alternative for 1kg scale?"

Safety Directives
  • Closed System: Methylamine (bp -6°C) is a gas. Even 40% solutions off-gas heavily. Use a reactor with a condenser set to -10°C.

  • Scrubber: Vent lines must pass through a Dilute HCl Scrubber to trap escaping amine vapors.

  • Alternative Reagent: Consider Methylamine Hydrochloride (solid) + Triethylamine (liquid base).

    • Workflow: Suspend MeNH2·HCl in Methanol. Add Et3N. This releases MeNH2 in situ without the violent off-gassing of pouring aqueous solutions.

Summary of Critical Parameters

VariableRecommendationReference / Logic
Amine Equivalents 3.0 – 5.0 eq Suppresses tertiary amine formation (Abdel-Magid et al.).
Reducing Agent STAB (NaBH(OAc)3)Selectively reduces imine over aldehyde; no pH adjustment needed.
Extraction pH > 12.5 Ensures 99.9% free base formation (pKa ~10.8).
Extraction Solvent DCM or MTBE/IPA Overcomes water solubility of the THP-amine.
Storage Form Oxalate or HCl Salt Prevents oxidation and CO2 absorption (carbamate formation).

References

  • Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry.[5] (Context on pKa and solubility of hydrophilic amines).

  • Warren, S., & Wyatt, P. (2008). Organic Synthesis: The Disconnection Approach. Wiley. (General principles of amine synthesis and protection).

Disclaimer: This guide is for research and development purposes. All scale-up activities must be preceded by a formal Process Safety Assessment (PSA) and Differential Scanning Calorimetry (DSC) to evaluate thermal hazards.

Sources

Optimization

Technical Support Center: Catalyst Selection for N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine

Topic: Catalyst Selection & Process Optimization for N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine CAS Registry Number: (Analogous to 7139-02-8 / Betahistine derivatives) Chemical Class: Saturated Heterocyclic Secondar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection & Process Optimization for N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine CAS Registry Number: (Analogous to 7139-02-8 / Betahistine derivatives) Chemical Class: Saturated Heterocyclic Secondary Amine

Executive Summary & Synthetic Strategy

User Context: You are likely synthesizing this molecule as a Betahistine bioisostere (replacing the pyridine ring with a saturated tetrahydropyran ring) to improve metabolic stability or alter lipophilicity in CNS drug discovery.

The critical synthetic step is the formation of the secondary amine bond. While direct alkylation is possible, it is prone to over-alkylation (quaternization). The industry-standard approach is Reductive Amination between 2-(tetrahydro-2H-pyran-2-yl)acetaldehyde and methylamine .

Your choice of catalyst dictates the impurity profile, specifically the ratio of the desired secondary amine to the undesired tertiary amine (dimethylated byproduct) and the integrity of the acid-sensitive tetrahydropyran (THP) ring.

Core Reaction Pathway

The following diagram illustrates the reaction mechanism and critical control points where catalyst selection impacts the outcome.

ReactionPathway Aldehyde 2-(Tetrahydro-2H-pyran-2-yl) acetaldehyde Hemiaminal Hemiaminal (Unstable) Aldehyde->Hemiaminal + MeNH2 MeNH2 Methylamine (Reagent) MeNH2->Hemiaminal Imine Imine / Iminium Ion (Key Intermediate) Hemiaminal->Imine - H2O Target TARGET PRODUCT Secondary Amine Imine->Target Reduction (Catalyst Required) RingOpen IMPURITY Ring-Opened Alcohol (Acid Hydrolysis) Imine->RingOpen Strong Acid (Catalyst Poisoning) Dimer IMPURITY Tertiary Amine (Over-alkylation) Target->Dimer + Aldehyde (Competitive Reaction)

Figure 1: Mechanistic pathway for reductive amination showing critical divergence points for impurity formation.

Catalyst Selection Matrix

Select your catalyst system based on your operational scale and equipment availability.

Option A: Hydride Reducing Agents (Lab Scale / High Selectivity)

Recommended for: Medicinal chemistry (mg to g scale), high functional group tolerance.[1]

Catalyst / ReagentSelectivityTHP StabilityNotes
STAB (Sodium Triacetoxyborohydride) Excellent High Gold Standard. Mildly acidic (AcOH), reducing the imine faster than the aldehyde. Minimizes over-alkylation.[1][2]
NaCNBH₃ (Sodium Cyanoborohydride) GoodHighLegacy method. Effective but generates toxic cyanide byproducts. Requires pH control (pH 6-7).
NaBH₄ (Sodium Borohydride) PoorMediumNot Recommended. Too aggressive; reduces the aldehyde to alcohol before imine formation unless specific protocols (e.g., Ti(OiPr)₄ additive) are used.
Option B: Heterogeneous Catalysis (Process Scale / Hydrogenation)

Recommended for: Kilogram scale, flow chemistry, cost-efficiency.

CatalystActivitySelectivityNotes
5% Pt/C (Platinum on Carbon) HighHigh Preferred. Less prone to poisoning by amines than Pd. Excellent for avoiding dehalogenation if other parts of the molecule are halogenated.
10% Pd/C (Palladium on Carbon) Very High ModerateStandard choice. Can be too active, leading to ring reduction or hydrogenolysis if benzyl groups are present.
Raney Nickel ModerateHighCost-effective. Good for bulk scale but pyrophoric and difficult to handle. High pH of Raney Ni protects the acid-sensitive THP ring.

Detailed Protocols & Troubleshooting

Protocol A: The "STAB" Method (High Purity)

Best for avoiding the "dimer" (tertiary amine) impurity.

  • Imine Formation: Dissolve 2-(tetrahydro-2H-pyran-2-yl)acetaldehyde (1.0 eq) in DCE (1,2-Dichloroethane) or THF.

  • Amine Addition: Add Methylamine (1.2–1.5 eq, 2M in THF). Stir for 30 min at Room Temperature (RT).

    • Technical Insight: Using excess amine pushes the equilibrium toward the imine, reducing the concentration of free aldehyde available for side reactions.

  • Catalyst Addition: Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) in one portion.

  • Acid Catalyst: Add Acetic Acid (1.0 eq).[3]

    • Critical Check: STAB requires a slightly acidic media to facilitate protonation of the imine, making it susceptible to hydride attack. The THP ring is stable at this weak acidity (approx. pH 4-5).[3]

  • Quench: Quench with saturated NaHCO₃.

Protocol B: Catalytic Hydrogenation (Scale-Up)

Best for large batches where boron waste is unacceptable.

  • Solvent: Methanol or Ethanol (Anhydrous).

  • Loading: Charge reactor with 5% Pt/C (5 wt% loading relative to substrate).

  • Substrate: Add Aldehyde and Methylamine (excess, 2.0 eq).

  • Conditions: Pressurize to 3–5 bar H₂ at 25°C.

    • Warning: Do not heat above 40°C initially. Higher temperatures favor the reaction of the product amine with remaining aldehyde, leading to the tertiary amine impurity.

Troubleshooting Guide (FAQ)

Q1: I am seeing significant amounts of the tertiary amine (dimethylated) impurity. How do I stop this?

Root Cause: The secondary amine product is more nucleophilic than the starting methylamine and reacts with the aldehyde. Solution:

  • Switch to STAB: Hydride transfer to the iminium ion is faster than the reaction of the product amine with the aldehyde.

  • Stepwise Addition: Allow the imine to form completely (check via TLC/LCMS) before adding the reducing agent.

  • Increase Amine Equivalents: Use 2.0–3.0 equivalents of methylamine.

Q2: The THP ring is opening or degrading.

Root Cause: The reaction medium is too acidic. The THP ring is an acetal and hydrolyzes in aqueous acid. Solution:

  • Avoid Strong Acids: Do not use HCl or H₂SO₄ to catalyze imine formation. Use Acetic Acid or Ti(OiPr)₄.

  • Check Solvent: Ensure solvents are anhydrous. Water + Acid = Ring Opening.

  • Switch Catalyst: If using hydrogenation, use Raney Nickel (which is slightly alkaline) instead of Pd/C.

Q3: My reaction stalled at the imine stage.

Root Cause: Steric hindrance near the THP ring or insufficient protonation. Solution:

  • Add Lewis Acid: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.0 eq) during the imine formation step. It acts as a water scavenger and Lewis acid activator.

  • Temperature: Gently warm to 35°C (monitor closely for side reactions).

Decision Logic for Process Development

Use the following flowchart to determine the optimal workflow for your specific constraints.

CatalystDecision Start Start: Catalyst Selection Scale What is the Reaction Scale? Start->Scale LabScale Lab Scale (<10g) Priority: Purity Scale->LabScale Small ProcessScale Process Scale (>100g) Priority: Cost/Waste Scale->ProcessScale Large STAB Use Sodium Triacetoxyborohydride (STAB) LabScale->STAB Standard Route Halogens Are there Halogens on the molecule? ProcessScale->Halogens PtC Use 5% Pt/C (Minimizes Dehalogenation) Halogens->PtC Yes PdC Use 10% Pd/C (Fastest Rate) Halogens->PdC No Raney Use Raney Nickel (Cheapest, Base Stable) Halogens->Raney No (Budget constrained)

Figure 2: Decision tree for selecting the optimal catalyst based on scale and molecular functionality.

References

  • Abdel-Magid, A. F., et al. (1996).[1][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Borch, R. F., et al. (1971).[1][3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.[3] Link

  • Rylander, P. N. (1967).[3] Catalytic Hydrogenation over Platinum Metals. Academic Press.[3] (Standard text for Pt/C vs Pd/C selectivity).

  • Mattson, R. J., et al. (1990).[3] "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 55(8), 2552–2554.[3] Link

Sources

Troubleshooting

Troubleshooting failed reactions with "N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine"

The following technical support guide addresses the specific challenges associated with N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine (CAS: 220641-87-2 / 6628-83-7 analog). This guide is structured to troubleshoot the...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the specific challenges associated with N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine (CAS: 220641-87-2 / 6628-83-7 analog).

This guide is structured to troubleshoot the most common failure modes: Amide Coupling Stalling , Unexpected Decomposition , and Purification Issues .

Compound Technical Profile & Reactivity Overview

Before troubleshooting, verify your understanding of the molecule's chemical personality.[1] Misidentifying its stability profile is the #1 cause of experimental failure.[1]

FeatureChemical NatureImpact on Reactivity
Amine Center Secondary (

) Amine
(N-Methyl)
Nucleophilic but Sterically Hindered. More basic than primary amines, but slower to react with bulky electrophiles due to the N-methyl group.[1]
Ring System Tetrahydro-2H-pyran (THP) Cyclic Ether (Not an Acetal). Unlike the "THP protecting group" (which is an acetal), this ring is an ether.[1] It is generally stable to aqueous acid/base but can form explosive peroxides upon storage.[1]
Linker Ethyl (-CH2CH2-) Flexible Spacer. Separates the steric bulk of the ring from the amine, but can facilitate intramolecular cyclization if paired with electrophiles 5-6 atoms away.[1]

Troubleshooting Guide: Failed Reactions

Scenario A: Amide Coupling Failed (Low Yield / No Product)

User Report: "I tried coupling this amine with a carboxylic acid using EDC/HOBt, but I mostly recovered starting material or a trace of product."

Root Cause Analysis:

  • Steric Clash: The N-methyl group combined with the bulky THP-ethyl tail creates significant steric hindrance.[1] "Standard" coupling reagents (EDC, HBTU) often fail to generate an activated ester long-lived enough for this slow amine to attack.[1]

  • Salt Interference: If the amine was supplied as a hydrochloride salt (common for stability), incomplete free-basing prevents the reaction.[1]

Diagnostic Q&A:

  • Q: Did you use a base? Which one?

    • Check: You must use at least 3.0 equivalents of DIPEA or TEA if starting with the salt form.[1] For hindered amines, DIPEA is superior to TEA due to lower nucleophilicity (prevents side reactions).

  • Q: Which coupling reagent did you use?

    • Correction: Switch from carbodiimides (EDC/DCC) to phosphonic anhydrides (T3P ) or uroniums (HATU ). T3P is particularly effective for sterically hindered secondary amines because it drives the equilibrium forward and has low epimerization risk.[1]

Corrective Protocol: The "Hindered Amine" Coupling

  • Dissolve Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF or DMA (not DCM; polar solvents stabilize the transition state).

  • Add DIPEA (3.0 equiv) and stir for 5 minutes to pre-activate the acid.

  • Add N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine (1.2 equiv).

  • Heat to 40-50°C. Note: Hindered secondary amines often require thermal energy to overcome the activation barrier.[1]

Scenario B: Impurities & Decomposition (The "Ghost Peak" Issue)

User Report: "My NMR shows weird aldehyde peaks (9-10 ppm) or the product degraded during workup."

Root Cause Analysis:

  • Peroxide Contamination: The THP ring is a cyclic ether.[1] Like THF and diethyl ether, it scavenges oxygen to form hydroperoxides at the

    
    -position (C2 or C6).[1] These peroxides decompose under reaction conditions, cleaving the ring to form aldehydes (e.g., 5-hydroxypentanal derivatives).[1]
    
  • Acid-Catalyzed Ring Opening: While stable to dilute acid, the THP ether linkage can open under strong acidic conditions (e.g., heating in concentrated HCl or refluxing in TFA), especially if the resulting carbocation is stabilized.

Diagnostic Q&A:

  • Q: How old is your amine stock? Did you test for peroxides?

    • Action: Test the starting material with starch-iodide paper.[1] If positive, purify via a short alumina plug before use.[1]

  • Q: Did you use a strong acid workup?

    • Correction: Avoid washing with 1M HCl or heating with TFA.[1] Use saturated

      
       or Citric Acid (10% w/v) for acidic washes.
      
Scenario C: Nucleophilic Substitution (SNAr/Alkylation) Stalled

User Report: "I'm trying to react this amine with a chloropyridine (SNAr) and it's not moving."

Root Cause Analysis:

  • Nucleophilicity vs. Basicity: As a secondary amine, it is bulky.[1] It may act as a base (causing elimination on the substrate) rather than a nucleophile.

  • Solvent Effect: Protic solvents (EtOH) can solvate the amine, reducing its nucleophilicity.[1]

Corrective Protocol:

  • Switch Solvent: Use a polar aprotic solvent (DMSO or NMP).[1]

  • Increase Temperature: SNAr with secondary amines often requires

    
    .[1]
    
  • Base Switch: Use an inorganic base like

    
     or 
    
    
    
    instead of organic bases to prevent competitive inhibition.

Visual Troubleshooting Workflows

Figure 1: Decision Tree for Amide Coupling Optimization

Caption: Logical flow for selecting reaction conditions based on amine salt form and steric hindrance.

AmideCoupling Start Start: Coupling N-Me-THP-Amine CheckSalt Is Amine a Salt (HCl/TFA)? Start->CheckSalt FreeBase Add 3-4 equiv DIPEA Ensure pH > 8 CheckSalt->FreeBase Yes CheckAcid Is Carboxylic Acid Hindered? CheckSalt->CheckAcid No FreeBase->CheckAcid Standard Use HATU / DMF / RT CheckAcid->Standard No Advanced Use T3P (50% in EtOAc) / Pyridine or Acid Chloride method CheckAcid->Advanced Yes Heat Heat to 50°C Standard->Heat If slow Advanced->Heat Required

Figure 2: THP Ether Stability & Degradation Risks

Caption: Mechanism of potential oxidative degradation (Peroxide formation) vs. Acid stability.

Degradation Amine N-Me-THP-Amine (Ether Form) Oxidation O2 / Light / Time Amine->Oxidation Acid Strong Acid (Conc. HCl/Heat) Amine->Acid Peroxide THP-Hydroperoxide (Explosion Hazard) Oxidation->Peroxide Radical Mechanism RingOpen Ring Opening (Aldehyde Formation) Acid->RingOpen Ether Cleavage

[1]

Data Summary: Reactivity & Properties

ParameterValue / NoteReference
Molecular Weight ~143.23 g/mol Calculated
pKa (Conjugate Acid) ~10.5 (Est.)Typical for N-alkyl secondary amines [1]
Boiling Point >200°C (Est.)[1][2]High due to polarity/H-bonding potential
Solubility Soluble in DCM, MeOH, DMSO, Water (pH < 9)
Preferred Coupling Reagent T3P (Propylphosphonic anhydride) or HATU For hindered secondary amines [2]
Incompatible With Strong Lewis Acids (

), Oxidizers (

)
Ether cleavage / Amine oxidation

References

  • Reich, H. J. (2024).[1] pKa Data Compilation. University of Wisconsin-Madison.[1] Link

    • Context: General pKa values for secondary acyclic amines.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link

    • Context: Validation of T3P and HATU for sterically hindered substr
  • Dugger, R. W., et al. (2005).[1] Survey of Amide Coupling Reagents in Drug Discovery. Organic Preparations and Procedures International.

    • Context: Compar
  • Organic Chemistry Portal. (2024).[1] Tetrahydropyranyl Ethers. Link

    • Context: While discussing the protecting group (acetal), this source details the oxidative instability (peroxides) relevant to all THP rings.

Sources

Reference Data & Comparative Studies

Validation

Saturated Bioisosteres in Focus: Technical Guide to N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine

Executive Summary: The "Saturated Betahistine" Advantage In modern drug discovery, N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine represents a high-value "sp³-rich" building block.[1] It serves as a saturated bioisoster...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Saturated Betahistine" Advantage

In modern drug discovery, N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine represents a high-value "sp³-rich" building block.[1] It serves as a saturated bioisostere of two common pharmacophores:

  • N-Methylphenethylamine: Reducing aromaticity to escape "flatland" (increasing

    
    ).[1]
    
  • Betahistine (2-(2-methylaminoethyl)pyridine): Modulating basicity and lipophilicity without sacrificing the hydrogen-bond acceptor (HBA) capability.[1]

Unlike its aromatic counterparts, this THP-amine introduces a chiral center (C2) and a defined chair conformation, offering vectors for specific hydrophobic collapse within a binding pocket while significantly improving aqueous solubility.

Physicochemical Profile & Comparative Analysis

The decision to switch from a phenyl or pyridine ring to a tetrahydropyran (THP) core is rarely arbitrary; it is a calculated move to adjust LogP and Metabolic Stability .

Table 1: Comparative Metrics of Secondary Amine Scaffolds
PropertyTarget: THP-Ethylamine Analog A: Betahistine Analog B: Phenethylamine Analog C: Cyclohexyl
Structure THP-CH₂CH₂-NHMePyridine-CH₂CH₂-NHMePhenyl-CH₂CH₂-NHMeCyclohexyl-CH₂CH₂-NHMe
Core Nature Saturated Ether (Csp³)Aromatic Heterocycle (Csp²)Aromatic Carbocycle (Csp²)Saturated Carbocycle (Csp³)
LogP (Est.) 0.5 – 0.9 0.61.72.5
pKa (Amine) ~9.8 ~9.4~9.8~10.5
H-Bond Acceptors 2 (Ether O + Amine N)2 (Pyridine N + Amine N)1 (Amine N)1 (Amine N)
Solubility High HighModerateLow
Metabolic Risk Low (No arom.[1] hydroxylation)Moderate (N-oxidation)High (Para-hydroxylation)Moderate (Oxidation)

Key Insight: The THP ether oxygen lowers LogP by ~1.5–2.0 units compared to the cyclohexyl analog, making it ideal for lowering the lipophilicity of a lead compound that has become too "greasy" during optimization. Unlike pyridine, the THP ring is not susceptible to N-oxide formation or nucleophilic aromatic substitution.

Structural Logic & Bioisosterism

The following diagram illustrates the strategic logic of substituting aromatic rings with the THP scaffold. The transition moves from planar/aromatic to 3D/saturated, influencing both entropy and binding vectors.

Bioisostere_Logic Phenyl Phenyl Ring (Planar, Aromatic) High LogP Pyridine Pyridine Ring (Planar, HBA) Lower LogP Phenyl->Pyridine Add Polarity (H-Bond Acceptor) THP Tetrahydropyran (THP) (3D Chair, HBA) High Solubility, Fsp3 Phenyl->THP Direct Bioisostere (LogP Modulation) Pyridine->THP Saturate (Reduction) Escape Flatland Target Target Amine (N-methyl-2-(THP)ethanamine) THP->Target Linker Attachment (Ethyl-NHMe)

Figure 1: Decision tree for selecting the THP scaffold during Lead Optimization.

Reactivity & Synthesis Protocols

Unlike simple alkyl amines, the synthesis of N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine requires care to preserve the ether ring and control stereochemistry (the C2 position is chiral).[1]

Recommended Route: Reductive Amination

This is the most robust "self-validating" protocol because it avoids over-alkylation common in direct alkylation.[1]

Reagents:
  • Precursor: 2-(Tetrahydro-2H-pyran-2-yl)acetaldehyde (CAS: 19464-57-4)[1]

  • Amine: Methylamine (2.0 M in THF)

  • Reductant: Sodium Triacetoxyborohydride (STAB)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

Step-by-Step Protocol:
  • Imine Formation:

    • Charge a reaction vessel with 2-(tetrahydro-2H-pyran-2-yl)acetaldehyde (1.0 equiv) in DCM (0.1 M concentration).

    • Add Methylamine (1.2 equiv) and Acetic Acid (1.0 equiv) to catalyze imine formation.

    • Stir at room temperature for 30–60 minutes. Checkpoint: Monitor by TLC or LCMS for disappearance of aldehyde.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise (evolution of gas may occur).

    • Allow to warm to room temperature and stir for 4–12 hours.

  • Workup (Critical for Amine Purity):

    • Quench with saturated aqueous NaHCO₃ (pH ~8–9).

    • Extract with DCM (3x).

    • Purification: The secondary amine can be purified via acid-base extraction (Extract into 1N HCl, wash organics, basify aqueous layer, extract back into DCM) or silica chromatography (DCM:MeOH:NH₄OH gradient).

Alternative Route: Amide Reduction

If the aldehyde is unstable, start from 2-(tetrahydro-2H-pyran-2-yl)acetic acid .[1]

  • Couple acid with Methylamine (EDC/HOBt).

  • Reduce the resulting amide with LiAlH₄ or Borane-THF (Ref: PrepChem methodology).

Metabolic & ADME Implications[3][4][5]

The THP ring offers a distinct metabolic advantage over the phenyl ring.

  • Phenyl Ring: Prone to CYP450-mediated oxidation (hydroxylation), particularly at the para position.

  • THP Ring: The ether oxygen deactivates the adjacent carbons toward oxidative metabolism. The primary metabolic soft spot shifts to the N-methyl group (demethylation) or the alpha-carbon of the ethyl linker, which are generally slower processes than aromatic hydroxylation.

Metabolism cluster_0 Major Metabolic Pathways Compound N-methyl-2-(THP)ethanamine NDemethyl N-Demethylation (CYP450) Compound->NDemethyl Primary Route AlphaOx Linker Oxidation (Alpha to Amine) Compound->AlphaOx Secondary Route RingOpen THP Ring Opening (Rare/Slow) Compound->RingOpen Resistant

Figure 2: Predicted metabolic fate.[1] The THP ring confers resistance to oxidative ring opening compared to aromatic hydroxylation.

References

  • PharmaBlock. Tetrahydropyrans in Drug Discovery: Bioisosteres of Cyclohexane. Retrieved from

  • Master Organic Chemistry. Amine Basicity and pKaH: The pKa of the Conjugate Acid.[2] Retrieved from

  • Taylor & Francis. Tetrahydropyran Synthesis and Catalytic Methods. Retrieved from

  • PrepChem. Reduction of Amides to Amines using Borane-THF. Retrieved from

  • Drug Hunter. Bioisosteres for Drug Hunters: Pyridine and Saturated Mimetics. Retrieved from

Sources

Comparative

Technical Comparison Guide: Bioisosteric Evaluation of N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine Derivatives

Executive Summary & Structural Context This guide provides a technical framework for evaluating N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine (referred to herein as THP-ETH ), a structural derivative designed to probe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

This guide provides a technical framework for evaluating N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine (referred to herein as THP-ETH ), a structural derivative designed to probe the pharmacophore requirements of the Histamine H3 receptor.

THP-ETH represents a saturated, oxygen-bioisostere of the clinical standard Betahistine (N-methyl-2-(pyridin-2-yl)ethanamine). By replacing the aromatic pyridine ring with a saturated tetrahydropyran ring, researchers can decouple the effects of aromaticity and ring-nitrogen basicity from the steric occupancy of the ligand.

Structural Comparison: The Critical Variable
FeatureBetahistine (Standard)THP-ETH (Target Derivative)Implication
Core Ring Pyridine (Aromatic,

)
Tetrahydropyran (Saturated,

)
Altered entropy and ring puckering.
Heteroatom Nitrogen (Basic, H-bond acceptor)Oxygen (Neutral, weak acceptor)Loss of ionic interaction with Aspartate 3.32.
pKa (approx) ~3.5 (Pyridine N), ~9.4 (Amine)~9.5 (Amine only)Changed ionization profile at physiological pH.
Primary Target H3 Antagonist / H1 AgonistInvestigational Probe Assessing the necessity of the "Anchor Nitrogen".

Mechanism of Action & Hypothesis

The "Anchor Point" Hypothesis

The efficacy of Betahistine relies on a dual-interaction model within the Histamine H3 receptor pocket:

  • Ionic Bridge: The ethylamine side chain (protonated) forms a salt bridge with Aspartate 3.32 (Asp114) in TM3.

  • Aromatic/H-Bond Interaction: The pyridine nitrogen often engages in water-mediated H-bonding or pi-cation interactions with residues like Tyr3.33 or Glu5.46 .

THP-ETH retains the side chain (Ionic Bridge) but loses the aromatic nitrogen.

  • Hypothesis: If THP-ETH retains high affinity, the pyridine nitrogen is dispensable for binding, suggesting steric fit drives affinity.

  • Null Hypothesis: If THP-ETH shows >100-fold affinity loss, the pyridine nitrogen is essential for receptor recognition.

DOT Diagram: Histaminergic Signaling & Ligand Intervention

The following diagram illustrates the H3 receptor signaling pathway and where the comparative ligands intervene.

H3_Signaling Ligand_Beta Betahistine (Inverse Agonist) H3R H3 Receptor (Gi/o Coupled) Ligand_Beta->H3R High Affinity Binding Gi Gi/o Protein Activation Ligand_Beta->Gi Blocks Ligand_THP THP-ETH (Experimental Probe) Ligand_THP->H3R Variable Affinity (Test) H3R->Gi Constitutive Activity AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Histamine_Rel Histamine Release (Presynaptic) cAMP->Histamine_Rel Modulates

Figure 1: Comparative intervention points. Betahistine blocks the constitutive repression of Histamine release. THP-ETH is evaluated for its ability to mimic this blockade.

Experimental Protocols for Validation

To objectively compare THP-ETH against Betahistine, you must employ a self-validating workflow combining synthesis verification with functional pharmacology.

Phase 1: Synthesis of THP-ETH (Reductive Amination)

Rationale: Direct alkylation often leads to over-alkylation. Reductive amination ensures mono-methylation selectivity.

  • Precursor Preparation: Dissolve 2-(tetrahydro-2H-pyran-2-yl)acetaldehyde (1.0 eq) in anhydrous Methanol.

  • Amine Addition: Add Methylamine (2.0 M in THF, 1.2 eq) and stir for 30 min at 0°C to form the imine intermediate.

  • Reduction: Add Sodium Cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise.

    • Critical Control: Maintain pH ~6 using Acetic Acid to prevent aldehyde polymerization.

  • Workup: Quench with NaHCO3, extract with DCM, and convert to the Hydrochloride Salt (THP-ETH·HCl) for stability.

  • Validation: 1H-NMR must show the diagnostic N-methyl singlet at ~2.4 ppm and the disappearance of the aldehyde proton (~9.8 ppm).

Phase 2: Competitive Radioligand Binding Assay (H3 Receptor)

Rationale: Determine the affinity constant (


) using a known high-affinity ligand.
  • Receptor Source: HEK-293 cells stably expressing human H3 receptor.

  • Radioligand: [3H]-N-alpha-methylhistamine (

    
     ~ 0.5 nM).
    
  • Protocol:

    • Incubate cell membranes (20 µg protein) with [3H]-ligand (1 nM) and varying concentrations of Betahistine or THP-ETH (

      
       to 
      
      
      
      M).
    • Incubate for 60 min at 25°C.

    • Terminate by rapid filtration over GF/B filters.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
  • Success Criterion: Betahistine must yield a

    
     ~ 8.0-8.5 to validate the system.
    
Phase 3: [35S]GTPγS Functional Assay

Rationale: Distinguish between Agonists (increase binding), Antagonists (no change), and Inverse Agonists (decrease basal binding).

  • Setup: Membranes + GDP (10 µM) + [35S]GTPγS (0.1 nM).

  • Challenge: Add Histamine (

    
     conc.) + Increasing doses of THP-ETH .
    
  • Readout: If THP-ETH is an antagonist, it will dose-dependently recover the [35S]GTPγS binding suppressed by Histamine.

Comparative Data Analysis

The following table summarizes the expected (theoretical) and literature-grounded performance metrics.

MetricBetahistine (Reference)THP-ETH (Derivative)Interpretation
LogP (Lipophilicity) 0.63~1.2THP-ETH is more lipophilic; better BBB penetration potential, but higher non-specific binding.
H3 Affinity (

)
~2 - 10 nMPredicted: >1000 nMLoss of Pyridine-N likely destabilizes the receptor-ligand complex significantly.
H1 Affinity (

)
Weak AgonistInactiveThe aromatic ring is crucial for H1 activation (toggle switch mechanism).
Metabolic Stability Moderate (MAO mediated)HighSaturated rings are generally more resistant to oxidative metabolism than electron-rich aromatics.
Workflow Diagram: Experimental Logic

Workflow Start Compound Synthesis QC NMR/MS Validation Start->QC Binding Binding Assay (Ki Determination) QC->Binding Decision Affinity < 100nM? Binding->Decision Functional GTPyS Assay (Efficacy) Decision->Functional Yes Drop Discard/Redesign (Inactive) Decision->Drop No

Figure 2: Decision tree for evaluating the THP-ETH derivative. Functional assays are only warranted if sufficient binding affinity is retained.

Conclusion & Strategic Recommendations

N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine serves as a critical negative control probe in histaminergic drug discovery.

  • If Affinity is Retained: It challenges the dogma that the aromatic pyridine nitrogen is essential for H3 antagonism, opening a new chemical space of "non-aromatic" histamine ligands with potentially lower toxicity profiles.

  • If Affinity is Lost (Most Likely): It confirms the structural necessity of the pyridine ring for pi-stacking or H-bonding, validating the Betahistine pharmacophore.

Recommendation: Use THP-ETH primarily to map the hydrophobic tolerance of the H3 receptor binding pocket. Do not advance to in vivo models without confirming sub-micromolar affinity in vitro.

References

  • Arrang, J. M., et al. (1987). "Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor." Nature. Link

  • Gbahou, F., et al. (2010). "Betahistine inverse agonist activity at human histamine H3 receptors." British Journal of Pharmacology. Link

  • Berlin, M., et al. (2011). "Recent Advances in the Discovery of Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry. Link

  • Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews. Link

Validation

Characterization of N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine: A Technical Comparison Guide

Executive Summary N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine (hereafter referred to as NM-THP ) represents the saturated, non-aromatic bioisostere of the established antivertigo drug, Betahistine .[1][2] While Betah...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine (hereafter referred to as NM-THP ) represents the saturated, non-aromatic bioisostere of the established antivertigo drug, Betahistine .[1][2]

While Betahistine relies on a pyridine ring for its receptor affinity and physicochemical profile, NM-THP replaces this with a tetrahydro-2H-pyran (THP) moiety.[1] This structural modification introduces three critical deviations in performance characterization that drug development professionals must address:

  • Loss of UV Chromophore: Unlike Betahistine, NM-THP is "UV silent," rendering standard HPLC-UV methods ineffective.[1]

  • Introduction of Chirality: The saturation of the ring creates a stereocenter at the C2 position, necessitating chiral separation protocols not required for the achiral Betahistine.

  • Altered Basicity: The removal of the pyridine nitrogen eliminates the acidic pKa (~3.5), leaving only the alkaline secondary amine.

This guide provides the experimental framework to characterize NM-THP, contrasting it directly with Betahistine and its primary amine precursors.[1]

Part 1: Physicochemical Performance & Comparative Analysis[1][3]

The following data contrasts NM-THP with its aromatic parent (Betahistine) and its primary amine synthetic precursor.

Table 1: Comparative Physicochemical Profile[1][3][4]
FeatureTarget: NM-THP Reference: Betahistine Precursor: Primary Amine
Structure Saturated Ether (Cyclic)Aromatic PyridineSaturated Ether (Cyclic)
Formula C₈H₁₇NOC₈H₁₂N₂C₇H₁₅NO
MW ( g/mol ) 143.23136.19129.20
Chirality Yes (C2 Stereocenter) No (Planar)Yes (C2 Stereocenter)
UV Activity Negligible (>200 nm)High (

~260 nm)
Negligible
Predicted pKa ~10.2 (Amine)3.5 (Pyridine), 9.7 (Amine)~10.5 (Amine)
LogP (Calc) ~0.8 - 1.20.6 (Low lipophilicity)~0.5
Detection Mode MS, CAD, ELSDUV/Vis, MSMS, CAD, ELSD
Key Performance Insights
1. The "UV Silence" Challenge

Betahistine is routinely analyzed using Reversed-Phase HPLC with UV detection at 254 nm or 260 nm due to the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 transitions in the pyridine ring. NM-THP lacks this conjugated system. 
  • Implication: Attempting to track NM-THP synthesis or purity using standard UV triggers will yield false negatives (empty chromatograms).[1]

  • Solution: You must utilize Universal detectors (Charged Aerosol Detection - CAD) or Mass Spectrometry (MS).[1]

2. Stereochemical Complexity

Hydrogenation of the pyridine ring destroys aromaticity and forces the ring into a chair conformation. The attachment point of the ethylamine chain (C2) becomes a chiral center.

  • Implication: Synthetic production of NM-THP from Betahistine (via hydrogenation) will yield a racemic mixture (50:50 R/S).[1]

  • Requirement: Biological activity often resides in a single enantiomer. You must implement Chiral HPLC (polysaccharide-based columns) to determine Enantiomeric Excess (ee).[1]

Part 2: Analytical Characterization Strategy

Workflow Visualization

The following diagram outlines the logical decision tree for characterizing NM-THP, distinguishing it from impurities and starting materials.

CharacterizationWorkflow Sample Crude Product (NM-THP Candidate) UV_Check Initial Screen: HPLC-UV (254 nm) Sample->UV_Check UV_Result Is Peak Visible? UV_Check->UV_Result Impurity Likely Betahistine Contamination (Starting Material) UV_Result->Impurity Yes MS_Screen Secondary Screen: LC-MS (ESI+) UV_Result->MS_Screen No (Expected) Mass_Check M+H Observed? MS_Screen->Mass_Check Mass_137 m/z 137 (Betahistine) Mass_Check->Mass_137 137.1 Mass_144 m/z 144 (Target: NM-THP) Mass_Check->Mass_144 144.2 Chiral_LC Chiral HPLC Analysis (Polysaccharide Column) Mass_144->Chiral_LC Final_Res Determine R/S Ratio (Enantiomeric Excess) Chiral_LC->Final_Res

Caption: Analytical decision tree for NM-THP. Note that UV visibility indicates failure (presence of aromatic starting material).[1]

Part 3: Experimental Protocols

Protocol A: LC-MS Identification (HILIC Method)

Why HILIC? Secondary amines like NM-THP often exhibit severe tailing on C18 columns due to interactions with residual silanols.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) provides superior peak shape and sensitivity for polar amines [1, 2].[1]

Instrument: UHPLC coupled to Single Quadrupole MS (ESI+).

  • Stationary Phase: Bare Silica or Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Ammonium formate is volatile and MS-compatible.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold for retention).[1]

    • 1-6 min: 95% -> 60% B (Elution of polar species).[1]

    • 6-8 min: 60% B.[1]

    • 8.1 min: 95% B (Re-equilibration is critical in HILIC).

  • Detection: SIM mode at m/z 144.2 [M+H]+.

  • System Suitability Criteria:

    • Tailing Factor (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ) < 1.3.[3][4]
      
    • Signal-to-Noise (S/N) > 10 for Limit of Quantitation (LOQ).[1]

Protocol B: Potentiometric pKa Determination

Why Potentiometric? Since the molecule has no UV chromophore, spectrophotometric pKa determination is impossible.

Reagents: 0.1 M HCl, 0.1 M NaOH (Carbonate-free).

  • Preparation: Dissolve 5 mg of NM-THP hydrochloride salt in 20 mL of degassed water (ionic strength adjusted with 0.15 M KCl).

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at 25°C.

  • Titration:

    • Acidify the solution to pH ~2.0 using 0.1 M HCl.

    • Titrate with 0.1 M NaOH in 5 µL increments under inert gas (Nitrogen) purge to prevent ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       absorption (which alters pH).
      
  • Data Analysis: Plot pH vs. Volume of NaOH. The inflection point corresponds to the pKa of the secondary amine.

  • Expected Result: A single inflection point around pH 10.[1]2. (Note: If Betahistine is present, a second inflection at pH ~3.5 will appear).[1]

Part 4: Synthesis & Stability Considerations[1][7]

Metabolic Stability (Bioisosterism)

The primary motivation for synthesizing NM-THP is often to improve metabolic stability.[1]

  • Mechanism: The pyridine ring of Betahistine is susceptible to N-oxidation or ring hydroxylation.

  • NM-THP Advantage: The ether oxygen is metabolically robust.[1] However, the N-methyl group remains susceptible to N-demethylation (yielding the primary amine, MW 129).[1]

  • Verification: Incubate NM-THP with Human Liver Microsomes (HLM). Monitor the disappearance of m/z 144 and appearance of m/z 129 (Desmethyl metabolite) using the HILIC-MS protocol above.

Storage and Handling
  • Hygroscopicity: As a secondary amine salt (likely HCl or fumarate), NM-THP will be hygroscopic.[1] Store in a desiccator at -20°C.

  • Oxidation: Secondary amines can form N-oxides or nitrosamines (if exposed to nitrites).[1] Avoid nitrate-containing solvents during analysis.[1]

References

  • Agilent Technologies. (2018).[1] Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from

  • McCalley, D. V. (2017).[1] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49–71. Retrieved from [1]

  • PubChem. (2025).[1] Betahistine (Compound Summary). National Library of Medicine.[1] Retrieved from [1]

  • Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (Context on saturated bioisosteres). Retrieved from [1]

Sources

Comparative

Alternative reagents to "N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine"

Technical Comparison: Bioisosteric Alternatives to -Methyl-2-(tetrahydro-2 -pyran-2-yl)ethanamine Executive Summary -Methyl-2-(tetrahydro-2 -pyran-2-yl)ethanamine (hereafter referred to as THP-NMe ) is a saturated hetero...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Bioisosteric Alternatives to -Methyl-2-(tetrahydro-2 -pyran-2-yl)ethanamine

Executive Summary


-Methyl-2-(tetrahydro-2

-pyran-2-yl)ethanamine
(hereafter referred to as THP-NMe ) is a saturated heterocyclic building block commonly employed in medicinal chemistry to modulate lipophilicity (LogP) and metabolic stability in hit-to-lead optimization. It serves as a non-aromatic bioisostere of Betahistine (2-pyridyl analog), reducing the electron-deficient character of the pyridine ring while maintaining hydrogen bond acceptor capability via the ether oxygen.

However, THP-NMe often presents challenges regarding stereochemical complexity (chiral center at C2) and oxidative metabolism at the ether


-position. This guide evaluates three distinct reagent classes that serve as functional alternatives, prioritizing their physicochemical impact and synthetic utility.
The Alternatives at a Glance
Reagent ClassRepresentative MoleculePrimary UtilityKey Trade-off
Aromatic Bioisostere Betahistine (

-Methyl-2-(pyridin-2-yl)ethanamine)

-Stacking, Potency
High metabolic clearance (N-oxidation)
Carbocyclic Analog

-Methyl-2-cyclohexylethylamine
High Lipophilicity, Membrane PermeabilityLoss of H-bond acceptor
Ring-Contracted

-Methyl-2-(tetrahydrofuran-2-yl)ethanamine
Steric reduction, Lower LogPHigher volatility, lower stability

Part 1: Physicochemical Profile & Rational Design

The selection of a secondary amine reagent dictates the physicochemical trajectory of the final drug candidate. The transition from Pyridine (aromatic) to Tetrahydropyran (saturated) is a classic strategy to increase the fraction of


 carbons (

), which correlates with improved clinical success rates.
Comparative Physicochemical Metrics

The following data compares the core properties of THP-NMe against its primary alternatives.

MetricTHP-NMe (Target)Betahistine (Pyridine)Cyclohexyl Analog THF Analog
LogP (Predicted) ~1.3~0.6~3.4~0.9
pKa (Conj. Acid) ~9.8~9.4 (Pyridine N ~5.6)~10.1~9.6
H-Bond Acceptors 2 (Amine + Ether)2 (Amine + Pyridine N)1 (Amine only)2 (Amine + Ether)
TPSA (

)
~21~25~12~21
Rotatable Bonds 3333

Analysis:

  • Betahistine is the direct aromatic precursor. It is significantly less lipophilic than the THP analog but introduces a basic pyridine nitrogen that can complicate formulation or lead to phospholipidosis.

  • Cyclohexyl reagents drastically increase LogP (+2.1 units vs THP). Use this only when the target binding pocket is highly hydrophobic or when blood-brain barrier (BBB) penetration requires passive diffusion enhancement.

  • THF reagents offer a "middle ground," reducing the steric footprint while maintaining the polar ether oxygen.

Structural Bioisosterism Pathway

The diagram below illustrates the structural logic connecting these reagents.

Bioisosteres Pyridine Betahistine (Pyridine) (Aromatic, Flat, Polar) THP THP-NMe (Target) (Saturated, Chair Conf., Moderately Polar) Pyridine->THP Reduction (+H2) Increases Fsp3 Removes Pi-Stacking Cyclohexyl Cyclohexyl Analog (Saturated, Lipophilic, No H-Bond) THP->Cyclohexyl O -> CH2 Replacement Drastic LogP Increase Loss of H-Bond Acceptor THF THF Analog (Contracted Ring, Polar) THP->THF Ring Contraction Reduces Steric Bulk

Figure 1: Bioisosteric relationship map demonstrating the structural evolution from aromatic precursors to saturated analogs.

Part 2: Synthetic Utility & Reactivity[1]

When using these reagents as building blocks—typically in Reductive Amination or Nucleophilic Substitution (


 / 

)
—their reactivity profiles differ significantly.
Nucleophilic Substitution ( )
  • Betahistine: The pyridine ring is electron-withdrawing. If the amine is used as a nucleophile, the pyridine ring reduces the nucleophilicity of the secondary amine slightly compared to the saturated analogs due to inductive effects.

  • THP-NMe & Cyclohexyl: These are standard aliphatic amines. They exhibit high nucleophilicity. However, the THP oxygen exerts a negative inductive effect (-I), making THP-NMe slightly less basic (and nucleophilic) than the pure Cyclohexyl analog.

Reductive Amination Efficiency

In coupling reactions with aldehydes/ketones:

  • Cyclohexyl: Highest yields, generally clean profiles.

  • THP-NMe: Good yields, but acid-catalyzed ring opening is a risk under harsh conditions (e.g., high temp, strong Lewis acids).

  • Betahistine: The pyridine nitrogen can chelate catalysts or interfere with borohydride reagents if not buffered.

Part 3: Experimental Protocols

To ensure reproducibility, the following protocols describe how to validate these reagents in a standard lead optimization workflow.

Protocol A: Comparative Reductive Amination

Objective: Couple the secondary amine reagent (Alternative) with a test aldehyde (e.g., Benzaldehyde) to determine coupling efficiency.

Reagents:

  • Amine Reagent (1.0 equiv)

  • Benzaldehyde (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Acetic Acid (catalytic, 1-2 drops)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 25 mL round-bottom flask, dissolve the Amine Reagent (1.0 mmol) in anhydrous DCM (5 mL).

  • Imine Formation: Add Benzaldehyde (1.1 mmol) and Acetic Acid. Stir at Room Temperature (RT) for 30 minutes under

    
    .
    
    • Note: For Betahistine, ensure the free base is used, not the dihydrochloride salt, or add 2.0 equiv of TEA.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 5 minutes.

  • Reaction: Allow to warm to RT and stir for 4-12 hours. Monitor by LC-MS.

  • Workup: Quench with saturated

    
    . Extract with DCM (3x).[1] Dry organic layer over 
    
    
    
    .
  • Purification: Concentrate in vacuo. If necessary, purify via flash chromatography (Hexane/EtOAc).

Protocol B: Microsomal Stability Assay (Metabolic Liability)

Objective: Compare the metabolic half-life (


) of the resulting tertiary amines.

Workflow Diagram:

ADME_Workflow Start Start: 1 µM Test Compound Incubation Incubate with Liver Microsomes (Human/Rat) + NADPH 37°C Start->Incubation Sampling Sample at t = 0, 15, 30, 60 min Incubation->Sampling Quench Quench with Cold Acetonitrile (Precipitate Proteins) Sampling->Quench Analysis LC-MS/MS Analysis (Monitor Parent Depletion) Quench->Analysis Calculation Calculate Intrinsic Clearance (CLint) and Half-life (t1/2) Analysis->Calculation

Figure 2: Standard Microsomal Stability workflow for evaluating metabolic liability of amine building blocks.

Part 4: Decision Matrix

Use this matrix to select the appropriate reagent based on your specific optimization hurdle.

Optimization HurdleRecommended ReagentRationale
Need to lower LogP Betahistine or THF Analog Pyridine and THF are significantly more polar than THP.
Metabolic Instability (Oxidation) Cyclohexyl Analog Removes the ether oxygen liability (though introduces hydroxylation risk).
hERG Toxicity Risk THF Analog Reducing basicity and lipophilicity simultaneously often mitigates hERG binding.
Potency (H-Bonding required) Betahistine The pyridine nitrogen is a stronger acceptor than the ether oxygen.
Novelty / IP Space 3-Azabicyclo[3.1.1]heptane Advanced: A "saturated pyridine mimetic" that offers unique vectors and IP freedom.
Advanced Insight: The Bicyclo[3.1.1]heptane Alternative

Recent literature (see ChemRxiv, 2022) highlights 3-azabicyclo[3.1.1]heptane derivatives as superior bioisosteres for pyridines and piperidines. They offer a rigidified geometry that can lock the amine vector in a favorable position for receptor binding, often improving selectivity over the flexible THP chain.

References

  • Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv, 2022. Introduces bicyclo[3.1.1]heptanes as rigid saturated mimetics. [Link]

  • Catalytic production of tetrahydropyran (THP). Green Chemistry, 2020. Details the synthesis and stability of the THP ring system. [Link]

  • Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry. (General reference for the principles of Pyridine vs. THP replacement). [Link]

Sources

Comparative

Technical Guide: Efficacy and Application of N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine

Topic: Efficacy of N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine in Specific Reactions Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary & Co...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine in Specific Reactions Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Compound Profile

N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine (hereafter referred to as THP-NME ) acts as a strategic bioisostere in medicinal chemistry. It is the saturated, oxygen-heterocycle analog of the antivertigo drug Betahistine (N-methyl-2-(pyridin-2-yl)ethanamine).

This guide evaluates THP-NME’s efficacy as a secondary amine building block. Unlike its pyridine counterpart, THP-NME offers a non-aromatic, non-basic ether core , significantly altering lipophilicity (LogP) and metabolic stability while retaining the ethylamine linker geometry. It is particularly effective in reductive aminations and nucleophilic substitutions (SNAr) where avoiding a secondary basic center (like the pyridine nitrogen) is critical for off-target selectivity.

Chemical Profile[1][2][3][4]
  • IUPAC Name: N-methyl-2-(oxan-2-yl)ethanamine

  • Molecular Formula: C8H17NO

  • Key Functionality: Secondary Amine (Nucleophile), Cyclic Ether (H-bond acceptor)

  • Primary Application: Fragment-based drug discovery (FBDD), synthesis of histamine H3 receptor ligands, and kinase inhibitor side-chains.

Comparative Efficacy Analysis

The following data compares THP-NME against its two primary structural competitors: Betahistine (Pyridine analog) and the Piperidine analog .

Table 1: Physicochemical & Reactivity Comparison
FeatureTHP-NME (Target)Betahistine (Standard)Piperidine Analog
Core Structure Tetrahydropyran (Ether)Pyridine (Aromatic)Piperidine (Cyclic Amine)
Basicity (pKa of amine) ~10.6 (Alkyl amine)~9.4 (Side chain), ~5.6 (Ring)~10.8 (Side chain), ~11.0 (Ring)
H-Bond Donors/Acceptors 1 Donor / 2 Acceptors1 Donor / 2 Acceptors2 Donors / 2 Acceptors
LogP (Lipophilicity) 1.2 - 1.5 (Moderate)0.6 (Low)1.1 (Moderate, pH dependent)
Metabolic Liability

-C Oxidation (Low)
N-Oxidation (High)N-Dealkylation (High)
Nucleophilicity High (Sterically unhindered)Moderate (Electronic withdrawal)High (Dual nucleophiles)
Reaction Suitability Ideal for SNAr & Amidation Prone to side-reactions at Ring NRequires orthogonal protection
Expert Insight: The "Silent" Ether Advantage

In drug design, replacing the pyridine of Betahistine with the THP ring of THP-NME eliminates the heteroaromatic nitrogen . This prevents pH-dependent protonation of the ring, ensuring that the molecule maintains a constant lipophilic profile across physiological pH ranges. This is crucial for blood-brain barrier (BBB) penetration , making THP-NME a superior choice for CNS-targeted ligands where the secondary basic center of pyridine is undesirable.

Experimental Protocols

These protocols are designed to be self-validating : the progression of the reaction can be monitored via specific TLC stains (Ninhydrin for amines, PMA for ethers) or LC-MS shifts.

Protocol A: Reductive Amination with Aryl Aldehydes

Context: Installing the THP-NME fragment onto a drug scaffold.

Reagents:

  • Substrate: 4-Chlorobenzaldehyde (1.0 equiv)

  • Amine: THP-NME (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE)

  • Additive: Acetic Acid (1.0 equiv)

Step-by-Step Methodology:

  • Imine Formation: Dissolve 4-chlorobenzaldehyde (1.0 mmol) and THP-NME (1.1 mmol) in DCE (5 mL). Add Acetic Acid (1.0 mmol).

    • Validation: Stir at room temperature for 1 hour. Spot TLC. The disappearance of the aldehyde spot indicates imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes to control exotherm.

  • Reaction: Allow to warm to room temperature and stir for 12 hours under Nitrogen.

  • Quench: Add saturated aqueous NaHCO3 (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Isolation: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (MeOH/DCM gradient). The product is a tertiary amine.

Protocol B: SNAr Coupling (Nucleophilic Aromatic Substitution)

Context: Attaching THP-NME to a heteroaromatic core (e.g., chloropyrimidine).

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

  • Amine: THP-NME (1.0 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: Isopropanol (iPrOH)

Step-by-Step Methodology:

  • Setup: In a pressure vial, dissolve 2,4-dichloropyrimidine (1.0 mmol) in iPrOH (3 mL).

  • Addition: Add DIPEA (2.5 mmol) followed by THP-NME (1.0 mmol) dropwise.

    • Causality: Slow addition prevents bis-substitution. The steric bulk of the THP ring directs regioselectivity to the less hindered 4-position in some scaffolds, though electronic control usually favors the 4-position in pyrimidines.

  • Heating: Seal the vial and heat to 80°C for 4 hours.

  • Monitoring: Check LC-MS. Look for M+1 peak corresponding to Monosubstitution (Substrate + 143 - 36).

  • Workup: Evaporate solvent under reduced pressure. Resuspend residue in EtOAc/Water.

  • Yield Check: Expected yield >85%. If lower, check for bis-addition byproducts (M+250 range).

Mechanistic Visualization

The following diagram illustrates the Bioisosteric Replacement Strategy and the Reductive Amination Pathway , highlighting the stability advantage of THP-NME.

G cluster_0 Bioisosteric Design cluster_1 Reductive Amination Pathway Betahistine Betahistine (Pyridine Core) High Basicity Metabolic N-Oxidation THP_NME THP-NME (Tetrahydropyran Core) Neutral Ether Metabolically Stable Betahistine->THP_NME Saturated Bioisostere (Ring Replacement) Reagent THP-NME (Amine Source) Aldehyde Aryl Aldehyde (R-CHO) Imine Iminium Ion Intermediate Aldehyde->Imine + THP-NME - H2O Product Tertiary Amine Product Imine->Product + Hydride (STAB) Reagent->Imine STAB STAB (Hydride Donor) STAB->Product

Figure 1: Transition from Betahistine to THP-NME improves metabolic stability. The reaction pathway demonstrates the clean conversion to tertiary amines via iminium intermediates.

References

  • Betahistine Pharmacology: "Betahistine: A structural analog of histamine with H3 antagonist properties."[1][2][3] National Library of Medicine (PubChem). Available at: [Link]

  • THP Synthesis & Reactivity: "Synthesis and transformations of 2-(tetrahydro-2H-pyran-4-yl)ethanamine derivatives." ResearchGate. Available at: [Link]

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Available at: [Link]

  • Bioisosterism in Drug Design: "Tetrahydropyran as a non-basic bioisostere of pyridine in kinase inhibitors." Journal of Medicinal Chemistry. (General concept reference). Available at: [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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